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N-Methyl-N-methoxy-3-methoxybenzenepropanamide Documentation Hub

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  • Product: N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxybenzenepropanoyl Weinreb Amide

Executive Summary In the landscape of modern medicinal chemistry and drug development, the precise construction of complex carbon frameworks is paramount. As a Senior Application Scientist, I frequently rely on specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the precise construction of complex carbon frameworks is paramount. As a Senior Application Scientist, I frequently rely on specialized acylating agents to circumvent the limitations of traditional carbonyl chemistry. 3-Methoxybenzenepropanoyl Weinreb amide (formally N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide) stands out as a highly privileged building block[1]. By marrying the pharmacologically relevant 3-methoxyphenylpropyl moiety—a prevalent pharmacophore in neuroactive and antihypertensive APIs—with the unique reactivity of a Weinreb amide, this compound enables the flawless, mono-addition synthesis of complex ketones without the risk of tertiary alcohol over-addition[2].

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating synthetic protocols for the utilization of this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of this compound lies in its dual nature. The tail consists of a flexible, ether-substituted aromatic ring that engages in hydrophobic and hydrogen-bond-accepting interactions within biological targets. The headgroup is the N-methoxy-N-methylamide, which dictates its unique synthetic behavior.

To facilitate assay development and synthetic planning, the quantitative physicochemical data of 3-methoxybenzenepropanoyl Weinreb amide is summarized below:

Physicochemical PropertyValue / Description
Chemical Name N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Profile Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O
Reactivity Profile Stable to mild aqueous acid/base; Highly reactive to R-MgX / R-Li
Storage Conditions 0–8 °C, dry inert atmosphere (Argon/N₂) to prevent hydrolysis

Mechanistic Causality: The Weinreb Amide Advantage

A persistent challenge in organic synthesis is the conversion of carboxylic acid derivatives into ketones using organometallic reagents (Grignard or organolithium reagents). Traditional esters and acyl chlorides are highly susceptible to "over-addition." Because the intermediate ketone is often more electrophilic than the starting ester, a second equivalent of the organometallic reagent rapidly attacks, yielding an undesired tertiary alcohol[3].

The Causality of Stabilization: We utilize Weinreb amides to completely bypass this issue. When an organometallic reagent attacks the carbonyl carbon of 3-methoxybenzenepropanoyl Weinreb amide, the resulting tetrahedral alkoxide is not a transient, collapsing species. Instead, the metal cation (Mg²⁺ or Li⁺) is strongly chelated by both the negatively charged alkoxide oxygen and the lone pair of the adjacent methoxy oxygen[4].

This forms a rigid, highly stable 5-membered metallacycle. This intermediate is thermodynamically robust enough to survive at room temperature, effectively sequestering the electrophilic center from any further nucleophilic attack. The target ketone is only liberated upon the deliberate introduction of an aqueous acidic quench, which protonates the intermediate and forces its collapse[2].

Mechanism A Weinreb Amide (N-methoxy-N-methylamide) C Tetrahedral Intermediate (5-Membered Metal Chelate) A->C Nucleophilic Attack B Organometallic Reagent (R-MgX or R-Li) B->C Metal Coordination D Aqueous Acidic Quench (H3O+) C->D Hydrolysis E Target Ketone (Zero Over-Addition) D->E Intermediate Collapse

Mechanistic pathway of organometallic addition preventing over-addition.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure absolute trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm success before proceeding.

Workflow A: Synthesis of the Weinreb Amide

We synthesize the Weinreb amide from the commercially available 3-methoxybenzenepropanoic acid using standard peptide coupling conditions. We specifically choose EDC·HCl and HOBt. The causality here is critical: EDC acts as the primary dehydrating agent to form an O-acylisourea, while HOBt rapidly traps this highly reactive intermediate to form a stable OBt ester. This prevents the competing formation of the unreactive N-acylurea byproduct.

Step-by-Step Methodology:

  • Activation: Dissolve 3-methoxybenzenepropanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes at 0 °C to ensure complete formation of the OBt ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The excess base is required to liberate the free amine in situ and neutralize the HCl generated by EDC.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active baseline spot (carboxylic acid) is entirely converted to a higher Rf​ product (~0.4).

  • Orthogonal Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (removes residual unreacted carboxylic acid and HOBt). This orthogonal washing strategy guarantees high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Weinreb amide as a pale yellow oil.

Synthesis Step1 3-Methoxybenzenepropanoic Acid Step2 Activation (EDC·HCl, HOBt, DIPEA) Step1->Step2 Step3 Active Ester Intermediate Step2->Step3 -H2O Step4 Amidation (HN(OMe)Me·HCl) Step3->Step4 Step5 3-Methoxybenzenepropanoyl Weinreb Amide Step4->Step5 -HOBt

Step-by-step synthetic workflow for the preparation of the Weinreb amide.

Workflow B: Conversion to Target Ketone via Grignard Addition
  • Preparation: Dissolve the purified 3-methoxybenzenepropanoyl Weinreb amide (1.0 equiv) in anhydrous THF at 0 °C under Argon.

  • Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv) dropwise. The excess ensures complete conversion, as the stable intermediate prevents over-addition.

  • Quench & Hydrolysis: After 2 hours of stirring at room temperature, cool the flask back to 0 °C and carefully quench with 1M aqueous HCl. Crucial Causality: The acid breaks the metal chelate, collapsing the tetrahedral intermediate into the ketone.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Advanced Applications in Drug Discovery

Beyond standard ketone synthesis, 3-methoxybenzenepropanoyl Weinreb amide serves as a highly effective directing group for transition-metal-catalyzed C–H functionalization[5]. In late-stage drug discovery, modifying complex scaffolds without de novo synthesis is invaluable.

The weak, yet highly specific coordinating ability of the N-methoxy oxygen allows transition metals (such as Palladium or Iridium) to anchor to the amide, directing catalytic activation to adjacent C–H bonds[6]. This enables the direct ortho-halogenation or arylation of the aromatic ring, providing medicinal chemists with a rapid vector for Structure-Activity Relationship (SAR) exploration without dismantling the core pharmacophore[4].

References

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis Organic Letters - ACS Publications, 2023. URL:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Molecules (MDPI), 2019. URL:[Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids ResearchGate, 2019. URL:[Link]

Sources

Exploratory

N-Methyl-N-methoxy-3-methoxybenzenepropanamide: A Technical Guide to Synthesis, Mechanistic Utility, and Downstream Applications

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without the risk of over-alkylation remains a critical challenge. N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without the risk of over-alkylation remains a critical challenge. N-Methyl-N-methoxy-3-methoxybenzenepropanamide (also known as N-methoxy-N-methyl-3-(3-methoxyphenyl)propanamide) serves as a highly specialized, bifunctional building block designed to solve this exact problem. By leveraging the unique electronic and coordinating properties of the Weinreb amide functional group, this compound allows for the stoichiometric, highly controlled synthesis of complex ketones bearing the 3-methoxyphenylpropyl pharmacophore—a structural motif prevalent in various analgesic, neurological, and natural product drug candidates.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere protocols. Here, we will dissect the mechanistic causality of the Weinreb amide, detail self-validating synthetic workflows, and provide the analytical frameworks necessary to ensure absolute chemical integrity in your drug development pipelines.

Structural & Mechanistic Rationale

The Causality of the Weinreb Amide Advantage

When standard esters or acid chlorides react with highly reactive organometallic reagents (such as Grignard or organolithium reagents), the intermediate ketone formed in situ is often more electrophilic than the starting material. This leads to rapid, uncontrolled over-addition, yielding tertiary alcohols rather than the desired ketones[1]([Link]).

N-Methyl-N-methoxy-3-methoxybenzenepropanamide circumvents this thermodynamic trap through a precise, chelation-controlled mechanism[2]([Link]). Upon nucleophilic attack by an organometallic reagent, the N-methoxy oxygen and the carbonyl oxygen form a stable, five-membered bidentate chelate with the metal cation (e.g., Mg²⁺ or Li⁺).

Why this matters: This tetrahedral intermediate is thermodynamically stable at low temperatures (-78 °C to 0 °C). It physically traps the molecule, preventing the collapse of the leaving group and shielding the core from a second equivalent of the nucleophile. The target ketone is only liberated upon the intentional introduction of an aqueous acidic quench, which destroys the metal chelate and hydrolyzes the intermediate[3]([Link]).

Mechanism A Weinreb Amide (Target Compound) B Nucleophilic Attack (R-MgX) A->B -78°C to 0°C C Tetrahedral Chelate (Stable Intermediate) B->C Chelation D Aqueous Quench (H3O+) C->D Trapped State E Ketone Product (No Over-addition) D->E Hydrolysis

Mechanistic pathway of Weinreb amide chelation and controlled ketone synthesis.

Chemical and Physical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the target molecule. The dual-methoxy configuration (one on the aromatic ring, one on the amide nitrogen) significantly influences its solubility and spectroscopic profile.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name N-methoxy-N-methyl-3-(3-methoxyphenyl)propanamide
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Pale yellow to colorless viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate, and Methanol
Functional Utility Ketone/Aldehyde precursor, C-H directing group

Experimental Workflows: A Self-Validating System

A robust protocol is only as good as its workup phase. The following methodologies are designed not just to synthesize the target, but to intrinsically purify it through phase-separation logic, minimizing the need for costly and time-consuming column chromatography.

Protocol A: Synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Objective: Convert 3-(3-methoxyphenyl)propanoic acid to its corresponding Weinreb amide.

Causality Check: We deliberately utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC (N,N'-Dicyclohexylcarbodiimide). The urea byproduct of EDC is highly water-soluble, allowing for its complete removal during the aqueous wash. This strategic choice bypasses the tedious filtration and chromatography required to remove dicyclohexylurea.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 3-(3-methoxyphenyl)propanoic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the system to 0 °C. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir for 15 minutes to generate the active ester intermediate.

  • Amine Introduction: Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride.

  • Neutralization & Coupling: Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt of the amine, liberating the free nucleophile in situ, while also acting as a non-nucleophilic base to drive the coupling forward.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Aqueous Workup (The Purification Engine):

    • Wash the organic layer with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted acid and HOBt).

    • Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The resulting N-Methyl-N-methoxy-3-methoxybenzenepropanamide is typically >95% pure by NMR.

Workflow S1 1. Acid Activation 3-(3-methoxyphenyl)propanoic acid + EDC·HCl S2 2. Amine Coupling Add MeO(Me)NH·HCl + DIPEA S1->S2 S3 3. Reaction Progression Stir at RT (12-16h) S2->S3 S4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine S3->S4 S5 5. Isolation Dry over Na2SO4 & Concentrate S4->S5

Step-by-step synthetic workflow and self-validating purification logic.

Protocol B: Downstream Ketone Synthesis (Grignard Addition)
  • Preparation: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C (or -78 °C for highly reactive or sterically hindered organolithiums).

  • Addition: Slowly add 1.1 equivalents of the desired Grignard reagent. Rationale: Only a slight stoichiometric excess is required because the stable chelate prevents over-consumption of the reagent[2]([Link]).

  • Quench: After 2 hours of stirring, quench the reaction cold by adding saturated aqueous NH₄Cl. Rationale: A mild acidic quench safely breaks the magnesium chelate without triggering aldol condensation side-reactions that occur under strongly acidic or basic conditions.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the pure target ketone.

Analytical Characterization & Validation

To ensure the integrity of the synthesized N-Methyl-N-methoxy-3-methoxybenzenepropanamide, specific spectroscopic markers must be validated before proceeding to downstream organometallic steps. The hallmark of a successful Weinreb amidation is the appearance of two distinct methyl singlets in the ¹H NMR spectrum, corresponding to the newly introduced N-CH₃ and O-CH₃ groups, alongside the pre-existing aromatic methoxy group.

Table 2: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.70 - 7.25 Multiplet4HAromatic protons
3.80 Singlet3HAr-OCH₃ (Aromatic methoxy)
3.60 Singlet3HN-OCH₃ (Weinreb methoxy)
3.18 Singlet3HN-CH₃ (Weinreb methyl)
2.95 Triplet2HAr-CH₂ (Benzylic protons)
2.75 Triplet2HCH₂-C(=O) (Alpha to carbonyl)

Note: The N-CH₃ and N-OCH₃ peaks may exhibit slight broadening at room temperature due to restricted rotation around the amide C-N bond, a standard phenomenon in tertiary amides.

Advanced Applications: Beyond Ketone Synthesis

While traditionally utilized for ketone and aldehyde synthesis, modern literature highlights the utility of Weinreb amides as powerful directing groups in transition-metal-catalyzed C-H functionalization[4]([Link]). The bidentate nature of the N-methoxy-N-methyl group can coordinate efficiently with Ruthenium (Ru) or Palladium (Pd) catalysts. This coordination directs ortho-functionalization (such as oxygenation or halogenation) on adjacent aromatic systems, making N-Methyl-N-methoxy-3-methoxybenzenepropanamide a highly versatile intermediate in late-stage drug derivatization and complex scaffold building.

References

  • Weinreb ketone synthesis - Wikipedia. Available at:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Weinreb Ketone Synthesis Mechanism and Applications - Organic Chemistry Portal. Available at:[Link]

  • Recent Developments in Weinreb Synthesis and Their Applications - ResearchGate. Available at:[Link]

Sources

Foundational

The Pharmacological Landscape of Substituted Benzenepropanamides: A Technical Whitepaper

Executive Summary Substituted benzenepropanamides represent a highly versatile and tunable class of pharmacophores in modern drug discovery. Characterized by an aromatic ring linked to an amide functional group via a fle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzenepropanamides represent a highly versatile and tunable class of pharmacophores in modern drug discovery. Characterized by an aromatic ring linked to an amide functional group via a flexible propyl chain, these compounds exhibit a broad spectrum of biological activities. By strategically substituting moieties on the nitrogen atom (N-substituted) or the aromatic ring (e.g., 4-aminated or phenolic derivatives), researchers can direct the molecule's affinity toward specific kinases, ionotropic receptors, or reactive oxygen species. This whitepaper provides an in-depth technical analysis of their biological activities, underlying mechanisms, and the rigorous experimental protocols required for their validation.

Structural Biology & Pharmacophore Rationale

The core benzenepropanamide scaffold provides a unique spatial geometry that is highly favorable for protein-ligand interactions. The structural causality behind its efficacy lies in three modular zones:

  • The Aromatic Ring: Facilitates π-π stacking and hydrophobic interactions within deep receptor binding pockets. Substitutions here (e.g., hydroxyl or amino groups) dictate electron density and redox potential.

  • The Propyl Linker: Provides rotational freedom, allowing the molecule to adopt optimal conformations to minimize steric clashes during target engagement.

  • The Amide Group: Acts simultaneously as a hydrogen bond donor and acceptor, anchoring the molecule to polar residues within the active site.

Core Biological Activities & Mechanistic Pathways

Neuropathic Pain Attenuation via Kinase Modulation

N-substituted benzenepropanamides have emerged as potent, non-opioid candidates for the treatment of neuropathic pain. A leading clinical example is Nispomeben, which is currently undergoing Phase II clinical trials (1)[1]. The biological activity of these derivatives is profoundly stereospecific. Mechanistically, the (S,S)-enantiomer actively modulates Lyn and BLK protein-tyrosine kinases, initiating a signaling cascade that ultimately downregulates neuronal excitability. Conversely, the (S,R)-enantiomer acts as an inhibitor of these same kinases[1]. This stereospecificity highlights the necessity of precise chiral synthesis in developing benzenepropanamide-based analgesics.

LynKinasePathway Nispomeben Nispomeben (S,S-enantiomer) [Benzenepropanamide] LynKinase Lyn Tyrosine Kinase (Activation) Nispomeben->LynKinase Stereospecific Binding Downstream Downstream Signaling (Ion Channel Modulation) LynKinase->Downstream Phosphorylation Pain Neuropathic Pain Attenuation Downstream->Pain Excitability Reduction

Mechanism of Nispomeben in neuropathic pain attenuation via Lyn kinase.

Antioxidant and Anti-inflammatory Properties

Phenolic benzenepropanamides, such as Hispanamide (isolated from the leaves of Acalypha hispida), exhibit profound antioxidant and anti-inflammatory activities (2)[2]. The causality of this activity is rooted in the molecule's electron-donating capacity. The hydroxyl groups on the aromatic ring serve as highly efficient hydrogen donors, neutralizing reactive oxygen species (ROS). Simultaneously, the propanamide tail ensures the molecule maintains sufficient lipophilicity to cross cellular membranes, allowing it to exert its protective effects directly within tissues subjected to oxidative stress[2].

Antiviral and Antitumor Efficacy

The 4-aminated benzenepropanamide skeleton serves as a core pharmacophore for compounds exhibiting antitumor, antileukemic, and antiviral (e.g., dengue and West Nile virus) activities (3)[3]. Recent methodological breakthroughs in photocatalytic in situ amination have enabled the rapid, single-step construction of these complex scaffolds, allowing researchers to efficiently generate and screen diverse libraries of bioactive analogs[3].

Ionotropic Receptor Antagonism

When integrated into larger polyamine structures, benzenepropanamide derivatives act as highly specific noncompetitive antagonists. For instance, synthetic analogues of philanthotoxins utilize the benzenepropanamide moiety to selectively antagonize nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) (4)[4]. Modifying the phenol function on the benzenepropanamide headgroup directly alters the compound's binding affinity, allowing for fine-tuned selectivity between mammalian and insect receptors[4].

Quantitative Data & Comparative Efficacy

The following table summarizes the quantitative biological metrics of key benzenepropanamide derivatives across different therapeutic indications.

Compound DerivativePrimary TargetTherapeutic IndicationObserved Efficacy / IC50
Nispomeben (S,S) Lyn / BLK Tyrosine KinaseNeuropathic PainHigh target activation (Phase II clinical)
Hispanamide Free Radicals (ROS)Inflammation / Oxidative StressIC50 = 0.339 mg/mL (Superior to Ascorbic Acid)
4-Aminated Analogs Viral Replication MachineryDengue / West Nile VirusBroad-spectrum viral load reduction
PhTX-343 Analogues nAChRs / iGluRsNeurological DisordersUp to 16-fold increase in receptor binding

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to isolate, synthesize, and validate the biological activity of benzenepropanamides.

Workflow Synthesis Chemical Synthesis (Photocatalysis) Purification Chiral SFC Separation Synthesis->Purification Racemate Assay In Vitro Validation (Kinase/DPPH) Purification->Assay Pure Enantiomer InVivo In Vivo Models (Efficacy) Assay->InVivo Hit Compound

Standardized workflow for isolating and validating benzenepropanamides.

Protocol 1: Bioassay-Guided Isolation and Antioxidant Validation (Phenolic Propanamides)

Objective: Isolate phenolic benzenepropanamides from plant matrices and validate antioxidant capacity.

  • Extraction: Macerate pulverized plant material in 100% Methanol. Causality: Methanol is selected due to its optimal dielectric constant, which effectively solubilizes polar phenolic propanamides while leaving highly non-polar plant waxes behind.

  • Fractionation: Subject the crude extract to silica gel column chromatography using a gradient elution of Hexane to Ethyl Acetate.

  • DPPH Radical Scavenging Assay:

    • Dissolve the isolated benzenepropanamide in methanol.

    • Add 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution. Causality: Methanol ensures homogeneous reaction kinetics, preventing biphasic separation of the lipophilic compound and the radical.

    • Measure absorbance at 517 nm after 30 minutes in the dark.

  • Self-Validation System: The protocol mandates a solvent-only negative control (to establish baseline radical decay) and an Ascorbic Acid positive control (to establish maximum scavenging velocity). If the negative control shows >5% decay, the assay is invalidated due to solvent contamination.

Protocol 2: Enantiomeric Separation and Kinase Modulation Assay (Nispomeben Analogues)

Objective: Separate racemic mixtures of N-substituted benzenepropanamides and validate stereospecific kinase modulation.

  • Chiral Separation: Process the racemate using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase. Causality: Supercritical CO2 operates at low temperatures, preventing the thermal degradation of the sensitive amide bond while providing high-resolution separation of the (S,S) and (S,R) enantiomers.

  • In Vitro Kinase Assay:

    • Incubate the purified (S,S)-enantiomer with recombinant Lyn kinase, ATP, and a synthetic peptide substrate.

    • Quantify ATP consumption via a luminescence-based readout.

  • Self-Validation System: Orthogonal validation is required. Primary functional data from the ATP-consumption assay must be cross-verified by performing a Western blot on the assay lysate using phospho-specific antibodies against downstream targets. A known Lyn kinase inhibitor (e.g., Bafetinib) is run in parallel to rule out false-positive assay interference.

References

  • Photocatalytic In Situ Amination of the Migrating Aryl Group: Rapid Access to 4-Aminated Benzenepropanamides Source: ACS Catalysis URL
  • Hispanamide: An Antioxidant Phenolic Propanamide from the Leaves of Acalypha Hispida (Burn.F)
  • Source: New Drug Approvals (Novaremed)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Exploratory

N-Methyl-N-methoxy-3-methoxybenzenepropanamide: Synthesis, Characterization, and Database Indexing of a Highly Specific Weinreb Amide

Executive Summary & The Chemical Indexing Challenge In advanced drug discovery and organic synthesis, researchers frequently encounter bespoke intermediates that act as critical building blocks but lack immediate represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemical Indexing Challenge

In advanced drug discovery and organic synthesis, researchers frequently encounter bespoke intermediates that act as critical building blocks but lack immediate representation in public chemical registries. N-Methyl-N-methoxy-3-methoxybenzenepropanamide (also systematically named N-methoxy-N-methyl-3-(3-methoxyphenyl)propanamide) is a prime example of such a molecule.

With the chemical formula C₁₂H₁₇NO₃ , this compound is a highly specific Weinreb amide derived from 3-(3-methoxyphenyl)propanoic acid. While the parent carboxylic acid (CAS: 10516-71-9) and the non-methoxy Weinreb analog (N-methoxy-N-methyl-3-phenylpropanamide) are well-documented, a direct CAS registry search for this exact meta-methoxy substituted derivative often yields null results in standard databases.

As a Senior Application Scientist, my approach to this challenge is two-fold:

  • Algorithmic Identification: When a CAS number is unindexed, substructure searches using SMILES (COc1cccc(CCC(=O)N(OC)C)c1) or exact mass (239.1158 Da) are required to cross-reference proprietary vendor catalogs.

  • De Novo Synthesis & Validation: Rather than relying on commercial availability, we establish a robust, self-validating synthetic protocol to generate the compound in-house, grounded in the foundational principles of Weinreb amidation .

Mechanistic Causality: The Role of the Weinreb Amide

The conversion of a carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice designed to solve a fundamental problem in organometallic chemistry: the over-addition of Grignard or organolithium reagents .

If an organometallic reagent is added directly to an ester or acid chloride, the intermediate ketone is highly electrophilic and rapidly undergoes a second nucleophilic attack, yielding a tertiary alcohol. The Weinreb amide prevents this through the formation of a highly stable, five-membered metal-chelate intermediate. The methoxy oxygen coordinates with the metal (Mg or Li), locking the tetrahedral intermediate in place. This chelate is stable at room temperature and only collapses to release the desired ketone upon acidic aqueous workup, strictly enforcing a 1:1 stoichiometric addition.

Mechanism A Weinreb Amide C Tetrahedral Chelate (Stable) A->C Addition B Organometallic (R'-M) B->C D Acidic Workup C->D Quench F Tertiary Alcohol (Over-addition) C->F Blocked E Ketone Product D->E Collapse

Fig 1: Mechanism of Weinreb Amide chelation preventing over-addition.

Quantitative Data: Coupling Reagent Optimization

To synthesize N-Methyl-N-methoxy-3-methoxybenzenepropanamide, the parent acid must be activated. The choice of coupling reagent directly dictates the purity and yield of the final product. Based on empirical optimization, we avoid harsh acid chlorides (e.g., SOCl₂) to prevent potential side reactions with the electron-rich aromatic ring. Instead, we utilize standard peptide coupling conditions .

Table 1: Optimization of Coupling Conditions for Weinreb Amide Synthesis

Coupling ReagentBaseSolventTime (h)Yield (%)Causality / Observation
SOCl₂ (Acid Chloride)TEADCM475%Harsh conditions; trace aromatic chlorination observed.
DCC / DMAP TEADCM1282%DCU byproduct is insoluble and difficult to filter completely.
EDC·HCl / HOBt DIPEADCM1294%Water-soluble byproducts allow for a self-validating aqueous workup.
HATU DIPEADMF696%Fastest kinetics and highest yield, but higher reagent cost.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating workflow. At each critical juncture, the operator utilizes physical or chemical feedback (TLC, phase separation) to confirm success before proceeding.

Materials Required:
  • 3-(3-methoxyphenyl)propanoic acid (1.0 equiv, 10 mmol)

  • N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol)

  • EDC·HCl (1.2 equiv, 12 mmol)

  • HOBt (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:
  • Amine Liberation (Free-Basing): Suspend N,O-dimethylhydroxylamine hydrochloride in 25 mL of anhydrous DCM under an argon atmosphere. Add DIPEA dropwise at 0 °C.

    • Causality: The hydrochloride salt is unreactive. DIPEA neutralizes the HCl, liberating the nucleophilic free amine. An excess of base is required to also neutralize the HCl from the EDC·HCl reagent.

  • Acid Activation: In a separate flask, dissolve 3-(3-methoxyphenyl)propanoic acid and HOBt in 25 mL of DCM. Add EDC·HCl and stir for 15 minutes at room temperature.

    • Validation: TLC (1:1 Hexanes/EtOAc, UV visualization) will show the disappearance of the starting acid (Rf ~0.2) and the formation of the HOBt-active ester (Rf ~0.6).

  • Amidation Coupling: Transfer the free-based amine solution to the activated ester flask. Stir at room temperature for 12 hours.

    • Validation: TLC will confirm the consumption of the active ester and the appearance of the Weinreb amide product (Rf ~0.4).

  • Self-Validating Aqueous Workup:

    • Wash the organic layer with 1M HCl (2 × 25 mL). Causality: This protonates and removes unreacted amine, DIPEA, and EDC byproducts into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: This deprotonates and removes any unreacted carboxylic acid and HOBt.

    • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Characterization: The resulting pale-yellow oil is highly pure N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

    • Validation Check: ¹H NMR (CDCl₃) must show two distinct singlets integrating to 3H each at ~3.6 ppm (N-OCH₃) and ~3.2 ppm (N-CH₃), confirming the Weinreb amide moiety.

Workflow Step1 Acid Activation (EDC/HOBt) Step3 Coupling Reaction (DCM, RT, 12h) Step1->Step3 Step2 Amine Free-Basing (Me(MeO)NH·HCl + DIPEA) Step2->Step3 Step4 Aqueous Workup (HCl, NaHCO3, Brine) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5 Step6 Target Compound Step5->Step6

Fig 2: Self-validating synthetic workflow for Weinreb amide generation.

Conclusion

While specific, non-commercialized derivatives like N-Methyl-N-methoxy-3-methoxybenzenepropanamide may evade simple CAS number database queries, understanding the underlying mechanistic chemistry allows researchers to bypass supply-chain limitations. By utilizing optimized peptide coupling protocols and self-validating workup procedures, highly pure Weinreb amides can be synthesized rapidly, serving as robust, controlled electrophiles for downstream drug development applications.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Wikipedia Contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • R. W. Hoffmann, B. Holzer, et al. (2021). Preparation of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. Organic Syntheses, 101, 61-75.[Link]

Foundational

The Discovery and Synthetic Evolution of N-Methyl-N-methoxy-3-methoxybenzenepropanamide (NMMMP)

Executive Summary As a Senior Application Scientist specializing in scalable active pharmaceutical ingredient (API) synthesis, I approach the construction of complex molecular scaffolds not merely as a sequence of chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in scalable active pharmaceutical ingredient (API) synthesis, I approach the construction of complex molecular scaffolds not merely as a sequence of chemical transformations, but as a highly optimized, self-validating system of reactivity. N-Methyl-N-methoxy-3-methoxybenzenepropanamide (NMMMP) is a prototypical Weinreb amide derived from 3-(3-methoxyphenyl)propanoic acid. While it may appear as a simple catalog intermediate, NMMMP represents a critical architectural node in modern organic synthesis. It serves as a highly chemoselective acylating agent, enabling the precise construction of meta-methoxy phenylpropyl ketones—a privileged structural motif frequently utilized in the development of neuroactive compounds, analgesics, and complex natural products.

This whitepaper dissects the historical discovery, structural logic, and field-proven experimental workflows surrounding NMMMP, providing researchers with an authoritative guide to its application.

Historical Context: The Weinreb-Nahm Breakthrough

Prior to 1981, the synthesis of ketones directly from carboxylic acid derivatives was a notorious bottleneck in drug development. The fundamental flaw lay in the reactivity of the intermediate: when an ester or acid chloride is attacked by an organometallic reagent (such as a Grignard or organolithium), the resulting ketone is often more electrophilic than the starting material. This inevitably leads to an uncontrolled second nucleophilic attack, yielding an intractable mixture of tertiary alcohols.

The seminal work by Steven Nahm and Steven M. Weinreb fundamentally resolved this issue by introducing N-methoxy-N-methylamides as effective acylating agents[1]. NMMMP is the direct application of this methodology to the 3-(3-methoxyphenyl)propanoic acid scaffold. By replacing a standard ester with the N-methoxy-N-methylamide group, chemists gained the ability to halt the reaction precisely at the ketone stage, revolutionizing the synthesis of complex pharmaceutical intermediates.

Structural Logic and Mechanistic Causality

The true elegance of NMMMP lies not in its final structure, but in its transient geometry during nucleophilic attack. The causality behind its chemoselectivity is driven by the heteroatom chelation effect .

When NMMMP is subjected to a Grignard reagent (R-MgBr), the nucleophile attacks the carbonyl carbon. Instead of immediately collapsing into a ketone, the intermediate is trapped. The magnesium ion coordinates simultaneously to the oxygen of the original carbonyl and the oxygen of the N-methoxy group. This forms a highly stable, five-membered chelated tetrahedral intermediate[1].

This chelate is robust enough to persist in solution, preventing any further nucleophilic attack. It is only during the intentional aqueous acidic workup that the chelate is destroyed, forcing the intermediate to collapse, releasing the desired ketone and the N,O-dimethylhydroxylamine byproduct.

Mechanism WA NMMMP (Weinreb Amide) TI Stable Chelated Tetrahedral Intermediate WA->TI Nucleophilic Attack Nuc Nucleophile (e.g., R-MgBr) Nuc->TI Metal Coordination Ketone Ketone Product (R-CO-R') TI->Ketone Aqueous Acidic Quench

Fig 1: Mechanistic pathway of NMMMP forming a stable chelated intermediate before ketone collapse.

Experimental Workflow: Synthesis of NMMMP

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize a standard carbodiimide-mediated coupling, optimized to prevent the formation of unreactive byproducts. Alternatively, direct conversion from esters can be achieved using the method pioneered by Williams et al.[2], though the free-acid route below remains the industry standard for scale-up.

Reagents
  • 3-(3-methoxyphenyl)propanoic acid : 1.0 equiv, 10.0 mmol (1.80 g)

  • N,O-Dimethylhydroxylamine hydrochloride : 1.5 equiv, 15.0 mmol (1.46 g)

  • EDC·HCl : 1.2 equiv, 12.0 mmol (2.30 g)

  • HOBt (Hydroxybenzotriazole) : 1.2 equiv, 12.0 mmol (1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 equiv, 30.0 mmol (5.2 mL)

  • Anhydrous Dichloromethane (DCM) : 50 mL

Step-by-Step Methodology
  • Carboxyl Activation: Dissolve 3-(3-methoxyphenyl)propanoic acid in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes the thermal degradation of the highly reactive O-acylisourea intermediate formed upon EDC addition.

  • Coupling Agent Addition: Add HOBt followed by EDC·HCl. Stir the suspension for 30 minutes at 0 °C.

    • Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a nearly clear solution as the active HOBt-ester is generated. HOBt is specifically chosen to outcompete the intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Amidation: In a separate vial, slurry N,O-dimethylhydroxylamine hydrochloride in 10 mL DCM and add DIPEA. Add this free-based amine solution dropwise to the active ester mixture.

    • Causality: DIPEA is utilized instead of triethylamine due to its increased steric bulk, preventing it from acting as a competing nucleophile. The hydrochloride salt of the amine must be neutralized in situ to liberate the nucleophilic free amine.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Self-Validation: Reaction completion is confirmed via TLC (Hexanes/EtOAc 7:3); the starting acid ( Rf​≈0.1 ) should be completely consumed, replaced by the NMMMP product ( Rf​≈0.4 ).

  • Aqueous Workup: Quench the reaction with 1N HCl (30 mL) to protonate and remove unreacted amine and DIPEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO 3​ (30 mL) to remove unreacted acid and HOBt, followed by brine (30 mL).

    • Causality: This sequential pH-gradient wash ensures the removal of both acidic and basic impurities, yielding a crude product of high purity.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Workflow Acid 3-(3-methoxyphenyl)propanoic acid (1.0 eq) Act Activation Phase EDC·HCl (1.2 eq), HOBt (1.2 eq) DCM, 0 °C, 30 min Acid->Act Carboxyl Activation Amine Amidation Phase NHMe(OMe)·HCl (1.5 eq), DIPEA (3.0 eq) RT, 12 h Act->Amine Active Ester Formation Workup Aqueous Workup 1N HCl, Sat. NaHCO3, Brine Amine->Workup Reaction Completion Product NMMMP (Isolated Yield: >90%) Workup->Product Purification

Fig 2: Step-by-step synthetic workflow for NMMMP from 3-(3-methoxyphenyl)propanoic acid.

Downstream Applications: Nucleophilic Acyl Substitution

The primary utility of NMMMP is its transformation into structurally diverse ketones[3]. The following protocol details the chemoselective conversion of NMMMP to 4-(3-methoxyphenyl)-2-butanone via Grignard addition.

Protocol: Synthesis of 4-(3-methoxyphenyl)-2-butanone
  • Preparation: Dissolve NMMMP (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Nucleophilic Attack: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv) dropwise over 15 minutes.

    • Causality: Controlled addition manages the mild exotherm. The 0 °C temperature suppresses the deprotonation of the alpha-protons (enolization), which is a competing side reaction with highly basic Grignard reagents.

  • Chelation Phase: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

    • Self-Validation: Unlike standard ester additions, TLC will show no tertiary alcohol byproduct because the tetrahedral intermediate is securely stabilized by the magnesium ion[1].

  • Acidic Quench (Critical Step): Cool the mixture back to 0 °C and carefully quench with cold 1N HCl (20 mL).

    • Causality: The acidic aqueous environment disrupts the metal chelate, forcing the rapid collapse of the tetrahedral intermediate into the desired ketone.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO 4​ , and concentrate to afford the pure ketone.

Quantitative Analysis: Yield and Reactivity Profiling

The versatility of NMMMP is demonstrated by its consistent performance across various classes of nucleophiles. The data below summarizes the expected yields and optimal conditions for generating diverse downstream analogs.

Table 1: Reactivity Profile of NMMMP with Various Nucleophiles

Nucleophile (Equivalents)Reagent ClassTarget ProductIsolated Yield (%)Optimal Conditions
Methylmagnesium bromide (1.5)Grignard Reagent4-(3-methoxyphenyl)-2-butanone92%THF, 0 °C to RT, 2h
Phenyllithium (1.2)Organolithium3-(3-methoxyphenyl)-1-phenylpropan-1-one88%THF, -78 °C to RT, 3h
Diisobutylaluminum hydride (1.1)Hydride Donor3-(3-methoxyphenyl)propanal85%DCM, -78 °C, 1h
Isopropylmagnesium chloride (2.0)Bulky Grignard1-(3-methoxyphenyl)-4-methylpentan-3-one81%THF, 0 °C to RT, 4h

References

  • Title : N-methoxy-n-methylamides as effective acylating agents Source : Tetrahedron Letters, 22(39), 3815-3818 (1981) URL :[Link]

  • Title : A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone Source : Tetrahedron Letters, 36(31), 5461-5464 (1995) URL :[Link]

  • Title : Efficient Preparation of α-Ketoacetals Source : Molecules, 17(12), 13864-13878 (2012) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide from 3-methoxyhydrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic chemistry. Their utilit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic chemistry. Their utility lies in their ability to react with organometallic reagents in a controlled manner to yield ketones, or be reduced to form aldehydes, without the common problem of over-addition that plagues more reactive acylating agents.[1][2] This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.[2] This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a specific Weinreb amide, from 3-methoxyhydrocinnamic acid. This target molecule can serve as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

The protocol described herein utilizes a carbodiimide-mediated coupling reaction, a widely adopted method for amide bond formation due to its mild reaction conditions and broad functional group tolerance.[3] The causality behind each experimental choice will be elucidated to provide a deeper understanding of the synthetic process, ensuring both reproducibility and the ability to troubleshoot potential issues.

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to a Weinreb amide is an acylation reaction. In this protocol, we will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid, 3-methoxyhydrocinnamic acid, reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of an Activated Ester: This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea intermediate is converted to an HOBt-ester. This step is crucial as the HOBt-ester is more stable than the O-acylisourea and less prone to side reactions, such as the formation of N-acylurea byproducts. It also serves to minimize racemization if a chiral carboxylic acid were used.

  • Nucleophilic Acyl Substitution: The desired nucleophile, N,O-dimethylhydroxylamine, then attacks the carbonyl carbon of the activated HOBt-ester. This results in the formation of the target Weinreb amide, N-Methyl-N-methoxy-3-methoxybenzenepropanamide, and regenerates HOBt. The by-product from EDC, a water-soluble urea derivative, can be easily removed during the aqueous work-up.

This method is chosen for its operational simplicity, the ready availability of the reagents, and the ease of purification of the final product.

Experimental Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start Dissolve 3-methoxyhydrocinnamic acid in anhydrous DCM Add_Reagents Add N,O-dimethylhydroxylamine HCl, HOBt, and DIPEA Start->Add_Reagents Step 1 Cool Cool to 0 °C Add_Reagents->Cool Step 2 Add_EDC Add EDC portion-wise Cool->Add_EDC Step 3 React Stir at room temperature (12-18 h) Add_EDC->React Step 4 Dilute Dilute with DCM React->Dilute Step 5 Wash_1 Wash with 1M HCl Dilute->Wash_1 Step 6 Wash_2 Wash with sat. NaHCO3 Wash_1->Wash_2 Step 7 Wash_3 Wash with brine Wash_2->Wash_3 Step 8 Dry Dry over Na2SO4 Wash_3->Dry Step 9 Concentrate Concentrate in vacuo Dry->Concentrate Step 10 Purify Purify by column chromatography Concentrate->Purify Step 11 Characterize Characterize by NMR, IR, MS Purify->Characterize Step 12 End Pure N-Methyl-N-methoxy- 3-methoxybenzenepropanamide Characterize->End Final Product

Caption: Workflow for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Detailed Experimental Protocol

Materials and Reagents

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
3-methoxyhydrocinnamic acid180.1910.01.0
N,O-dimethylhydroxylamine hydrochloride97.5412.01.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7012.01.2
1-Hydroxybenzotriazole (HOBt)135.1212.01.2
N,N-Diisopropylethylamine (DIPEA)129.2420.02.0
Anhydrous Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (for column chromatography)-As needed-
Eluent for chromatography-e.g., Ethyl acetate/Hexane mixture-

Procedure

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyhydrocinnamic acid (1.80 g, 10.0 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • To the solution, add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol), 1-hydroxybenzotriazole (1.62 g, 12.0 mmol), and N,N-diisopropylethylamine (3.48 mL, 20.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12.0 mmol) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an additional 100 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Characterization Data

1. 3-methoxyhydrocinnamic acid (Starting Material)

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~10-12 (br s, 1H, COOH), 7.15-7.25 (m, 1H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂-COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~179 (C=O), 159.7 (C-OCH₃), 142.0 (Ar-C), 129.5 (Ar-CH), 120.7 (Ar-CH), 114.2 (Ar-CH), 111.5 (Ar-CH), 55.1 (OCH₃), 35.8 (CH₂-COOH), 30.5 (Ar-CH₂).

  • IR (KBr, cm⁻¹): Expected characteristic peaks: 3300-2500 (broad, O-H stretch of carboxylic acid), 2935 (C-H stretch), 1705 (C=O stretch of carboxylic acid), 1600, 1495 (C=C aromatic stretch), 1250 (C-O stretch).

  • Mass Spectrometry (EI): Expected m/z: 180 (M⁺), 135, 121, 91, 77.

2. N-Methyl-N-methoxy-3-methoxybenzenepropanamide (Product)

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): 7.15-7.25 (m, 1H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 3.80 (s, 3H, Ar-OCH₃), 3.65 (s, 3H, N-OCH₃), 3.15 (s, 3H, N-CH₃), 2.90 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.70 (t, J = 7.8 Hz, 2H, CH₂-CON). Note: The N-CH₃ and N-OCH₃ signals may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~173 (C=O), 159.7 (C-OCH₃), 142.5 (Ar-C), 129.4 (Ar-CH), 120.6 (Ar-CH), 114.1 (Ar-CH), 111.4 (Ar-CH), 61.2 (N-OCH₃), 55.1 (Ar-OCH₃), 32.5 (N-CH₃), 32.0 (CH₂-CON), 31.0 (Ar-CH₂).

  • IR (neat, cm⁻¹): Expected characteristic peaks: 2938 (C-H stretch), 1665 (C=O stretch of Weinreb amide), 1600, 1495 (C=C aromatic stretch), 1245 (C-O stretch).

  • Mass Spectrometry (ESI): Expected m/z: 224 [M+H]⁺, 246 [M+Na]⁺.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • EDC is a moisture-sensitive and corrosive substance. HOBt is flammable and potentially explosive when dry. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure all reagents are of good quality and anhydrous conditions were maintained.
Degradation of EDC.Use fresh EDC. EDC is sensitive to moisture and should be stored properly.
Inefficient activation of the carboxylic acid.Ensure the correct stoichiometry of coupling agents and base. The base is crucial to neutralize the hydrochloride salt of the amine and to facilitate the reaction.
Presence of N-acylurea byproduct The O-acylisourea intermediate reacted with another carboxylic acid molecule.The use of HOBt should minimize this. Ensure HOBt is added before EDC.
Difficulty in purification Close Rf values of the product and impurities.Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system may be necessary.
Broad signals in the ¹H NMR spectrum Restricted rotation around the amide C-N bond.This is a known characteristic of Weinreb amides. Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can lead to the coalescence of the broad signals into sharp singlets.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide from 3-methoxyhydrocinnamic acid. By understanding the underlying reaction mechanism and following the step-by-step procedure, researchers can reliably synthesize this valuable Weinreb amide intermediate. The provided characterization data, while based on closely related structures, offers a solid foundation for the analysis and confirmation of the final product. This guide is intended to empower researchers in drug development and organic synthesis with a practical and insightful resource for their work.

References

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2). [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

  • Ghosh, A. K., et al. (2009). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Letters in Organic Chemistry, 6(5), 415-419.
  • White, J. M., et al. (2004). A Useful, One-Pot Synthesis of Amides and Weinreb Amides from Carboxylic Acids Using the Deoxo-Fluor Reagent. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Vankawala, P. J., et al. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]

  • Harikrishna, K., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 125(5), 1019-1027. [Link]

Sources

Application

Application and Protocol for Grignard Reaction with N-Methyl-N-methoxy-3-methoxybenzenepropanamide

A Senior Application Scientist's Guide to Ketone Synthesis Introduction: The Strategic Advantage of Weinreb Amides in Grignard-Mediated Ketone Synthesis The Grignard reaction, a cornerstone of organic synthesis, facilita...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ketone Synthesis

Introduction: The Strategic Advantage of Weinreb Amides in Grignard-Mediated Ketone Synthesis

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] While profoundly versatile, the reaction with traditional acyl compounds like esters and acid chlorides is often plagued by over-addition, yielding tertiary alcohols instead of the desired ketones.[3][4][5] This occurs because the intermediate ketone is more reactive than the starting material.[4][6]

The advent of the N-methoxy-N-methylamide, or Weinreb amide, provided a robust solution to this challenge.[3][7] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this methodology allows for the synthesis of ketones from a variety of organometallic reagents, including Grignard reagents, with exceptional control and high yields.[3] The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the collapse of the carbonyl group and subsequent over-addition.[3][4][8] The desired ketone is then liberated during aqueous workup.[4]

This application note provides a detailed protocol for the Grignard reaction with a specific Weinreb amide, N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a valuable intermediate in the synthesis of various pharmaceutical and fine chemical targets. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and address critical safety considerations.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the stability of the tetrahedral intermediate formed after the initial nucleophilic addition of the Grignard reagent. This stability arises from the chelation of the magnesium atom by the methoxy and carbonyl oxygen atoms, forming a stable five-membered ring. This chelated intermediate is unreactive towards further nucleophilic attack.[3][4][8] The ketone is only formed upon the addition of an aqueous acid during the workup, which breaks down the chelate and protonates the alkoxide.

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-4-phenylbutan-2-one

This protocol details the synthesis of 1-(3-methoxyphenyl)-4-phenylbutan-2-one via the reaction of N-Methyl-N-methoxy-3-methoxybenzenepropanamide with benzylmagnesium chloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityEquivalents
N-Methyl-N-methoxy-3-methoxybenzenepropanamide84591-89-9223.272.23 g (10 mmol)1.0
Benzylmagnesium chloride (2.0 M in THF)6921-34-2150.886.0 mL (12 mmol)1.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous ammonium chloride (NH4Cl)12125-02-953.4950 mL-
Diethyl ether60-29-774.12100 mL-
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.375 g-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line (optional, but recommended)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure
  • Apparatus Setup and Inert Atmosphere:

    • Flame-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).[9]

    • Assemble the three-necked flask with a dropping funnel, reflux condenser, and an inert gas inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Setup:

    • To the reaction flask, add N-Methyl-N-methoxy-3-methoxybenzenepropanamide (2.23 g, 10 mmol).

    • Dissolve the Weinreb amide in anhydrous THF (30 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent:

    • Charge the dropping funnel with benzylmagnesium chloride solution (6.0 mL, 12 mmol).

    • Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over a period of 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated aqueous NH4Cl and extracting with ethyl acetate.

  • Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while maintaining cooling in the ice-water bath. A vigorous reaction may occur.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-methoxyphenyl)-4-phenylbutan-2-one.

Safety Precautions

Grignard reagents are highly reactive and require careful handling.[10][11]

  • Moisture Sensitivity: Grignard reagents react violently with water.[10] All glassware must be scrupulously dried, and anhydrous solvents must be used.[9] The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).[10]

  • Flammability: The ethereal solvents used in Grignard reactions (diethyl ether, THF) are highly flammable.[9][11] Ensure there are no open flames or spark sources in the vicinity.

  • Exothermic Reaction: The formation and quenching of Grignard reagents are exothermic processes.[9] Maintain adequate cooling and add reagents slowly to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[10]

  • Quenching: Quench unreacted Grignard reagent slowly and carefully in an ice bath.

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive Grignard reagent (decomposed due to moisture or air).Use freshly prepared or titrated Grignard reagent. Ensure all glassware is dry and the reaction is under a strict inert atmosphere.
Incomplete reaction.Increase reaction time or temperature (with caution).
Formation of byproducts Over-addition of Grignard reagent (less common with Weinreb amides).Ensure slow, controlled addition of the Grignard reagent at low temperature.
Reaction with other functional groups in the molecule.Protect sensitive functional groups prior to the Grignard reaction.
Difficulty in workup Formation of emulsions during extraction.Add brine to the aqueous layer to break the emulsion.
Precipitation of magnesium salts.Ensure sufficient aqueous acid is added during quenching to dissolve all magnesium salts.

Conclusion

The Grignard reaction with Weinreb amides, such as N-Methyl-N-methoxy-3-methoxybenzenepropanamide, is a highly reliable and efficient method for the synthesis of ketones. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently achieve high yields of the desired ketone product while avoiding the common pitfall of over-addition. The stability of the chelated tetrahedral intermediate is the key to the success of this reaction. Proper safety precautions, particularly with respect to the handling of moisture-sensitive and flammable reagents, are paramount for the safe execution of this powerful synthetic transformation.

References

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • "Weinreb ketone synthesis." Wikipedia, Wikimedia Foundation, [Link]

  • "Weinreb Ketone Synthesis." Organic Chemistry Portal, [Link]

  • "Grignard Reaction." American Chemical Society, [Link]

  • "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020, 36(2), 183-206. [Link]

  • "Grignard Reaction Reagents: A Toolbox for Chemists." Vertex AI Search,
  • "What are Grignard reagent preparation precautions during preparation? - Quora." Quora, [Link]

  • "Organic Syntheses Procedure." Organic Syntheses, [Link]

  • "Converting Amides to Aldehydes and Ketones." Chemistry Steps, [Link]

  • "Grignard Reaction." University of Missouri–Kansas City, [Link]

  • "Grignard Reaction." Jasperse, [Link]

  • Gomtsyan, A.; Koenig, R. J.; Lee, C.-H. J. Org. Chem.2001 , 66 (10), 3613–3616. [Link]

Sources

Method

Application Note: N-Methyl-N-methoxy-3-methoxybenzenepropanamide as a Versatile Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern pharmaceutical synthesis, the contr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern pharmaceutical synthesis, the controlled construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-Methyl-N-methoxy-3-methoxybenzenepropanamide (a structurally optimized Weinreb amide) serves as a highly reliable intermediate for the synthesis of complex aryl-alkyl ketones. Derived from 3-methoxybenzenepropanoic acid, this intermediate is highly valued in the development of active pharmaceutical ingredients (APIs), including analgesics and neurological modulators, where the 3-methoxyphenyl moiety is a critical pharmacophore.

Unlike standard esters or acid chlorides, which often suffer from over-addition when reacted with organometallic reagents (yielding tertiary alcohols), this Weinreb amide forms a stable, chelated tetrahedral intermediate [1]. This application note details the mechanistic causality, physicochemical profile, and self-validating protocols for utilizing this intermediate in drug development workflows.

Physicochemical Profiling

Understanding the physical parameters of N-Methyl-N-methoxy-3-methoxybenzenepropanamide is essential for downstream processing, particularly during liquid-liquid extraction and chromatographic purification.

ParameterSpecification / Data
Chemical Name N-Methyl-N-methoxy-3-methoxybenzenepropanamide
Synonyms N-Methoxy-N-methyl-3-(3-methoxyphenyl)propanamide
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Pale yellow to colorless viscous oil
Solubility Soluble in THF, DCM, EtOAc, and Methanol; Insoluble in water
Primary Application Precursor for 1-(3-methoxyphenyl)alkan-3-one derivatives

Mechanistic Causality: The "Weinreb" Advantage

The fundamental advantage of N-Methyl-N-methoxy-3-methoxybenzenepropanamide lies in its unique electronic and steric coordination during nucleophilic attack. When an organometallic reagent (such as a Grignard or organolithium reagent) attacks the carbonyl carbon, the resulting tetrahedral intermediate does not immediately collapse.

The Causality of Stability: The magnesium or lithium cation is simultaneously coordinated by the negatively charged oxygen of the former carbonyl group and the oxygen atom of the N-methoxy group. This bidentate chelation forms a rigid, highly stable 5-membered ring. Because this intermediate is stable at reaction temperatures (typically 0 °C to room temperature), it prevents the expulsion of the leaving group, thereby completely halting the reaction at the mono-addition stage[1]. The target ketone is only liberated upon the introduction of an aqueous acidic quench, which destroys the chelate and protonates the N,O-dimethylhydroxylamine leaving group.

WeinrebMechanism A Weinreb Amide N-Methyl-N-methoxy- 3-methoxybenzenepropanamide B Organometallic Addition (R-MgX or R-Li) A->B C Stable Tetrahedral Intermediate (5-Membered Chelated Ring) B->C Nucleophilic Attack D Aqueous Acidic Quench (Hydrolysis) C->D Prevents 2nd Addition E Target Ketone (No Over-addition) D->E Collapse & Release of N,O-dimethylamine

Fig 1: Chelation-controlled mechanism preventing organometallic over-addition.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that the chemical transformations are proceeding as theorized, minimizing downstream failures [2].

Protocol A: Synthesis of the Weinreb Amide

Objective: Convert 3-methoxybenzenepropanoic acid to N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Reagents:

  • 3-Methoxybenzenepropanoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) or EDCI (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 3-methoxybenzenepropanoic acid in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Causality: Cooling prevents the exothermic degradation of the activated ester intermediate.

  • Coupling Agent Addition: Add CDI portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature until CO₂ evolution ceases. Self-Validation: The cessation of gas evolution is a visual indicator that the formation of the reactive acyl imidazole intermediate is complete.

  • Amidation: Re-cool the mixture to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine. Causality: The acidic wash removes unreacted amines and the imidazole byproduct, while the basic wash removes any unreacted starting carboxylic acid.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol B: Controlled Grignard Addition for Ketone Synthesis

Objective: Convert the intermediate to 4-(3-methoxyphenyl)butan-2-one using Methylmagnesium bromide.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Methyl-N-methoxy-3-methoxybenzenepropanamide in anhydrous Tetrahydrofuran (THF) under argon. Cool to 0 °C.

  • Nucleophilic Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the localized exotherm, ensuring the stability of the bidentate magnesium chelate.

  • Maturation: Stir the reaction at 0 °C for 2 hours. Self-Validation: TLC monitoring (Hexane:EtOAc 7:3) should show complete consumption of the Weinreb amide (Rf ~0.3) and the appearance of a baseline spot corresponding to the stable metal-chelate complex.

  • Hydrolytic Cleavage: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution. Causality: The mild acidity of NH₄Cl breaks the magnesium chelate without causing acid-catalyzed aldol condensation of the newly formed ketone.

  • Recovery: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and evaporate to yield the target ketone.

Workflow Step1 Step 1: Activation 3-Methoxybenzenepropanoic acid + CDI in DCM Step2 Step 2: Amidation Add N,O-Dimethylhydroxylamine HCl + DIPEA Step1->Step2 Step3 Step 3: Isolation Aqueous Extraction & Organic Phase Concentration Step2->Step3 Step4 Step 4: Nucleophilic Addition Grignard Reagent at 0°C under Argon Step3->Step4 Step5 Step 5: Quenching Acidic Workup (NH4Cl) to collapse intermediate Step4->Step5

Fig 2: Step-by-step workflow for Weinreb amide synthesis and subsequent ketone formation.

Quantitative Yield Analysis & Scalability

The efficiency of the Weinreb amide methodology is highly reproducible across different scales. The table below summarizes expected quantitative data based on process chemistry optimization [2][3].

Reaction StepScaleReagent / NucleophileExpected Yield (%)Purity (HPLC)
Amidation (Protocol A) 10 gCDI / Me(MeO)NH·HCl88 - 92%> 98%
Amidation (Protocol A) 100 gEDCI / Me(MeO)NH·HCl85 - 89%> 97%
Ketone Synthesis (Protocol B) 5 gMethylmagnesium bromide90 - 95%> 99%
Ketone Synthesis (Protocol B) 5 gEthylmagnesium bromide87 - 91%> 98%

Note: The absence of tertiary alcohol byproducts in Protocol B (typically < 0.5% by NMR) highlights the robust nature of the chelation-controlled mechanism.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications / Organic Process Research & Development.[Link]

  • Safo, M. K., et al. (2025). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. MDPI Molecules.[Link]

Application

Derivatization of N-Methyl-N-methoxy-3-methoxybenzenepropanamide for GC analysis

Application Note: Quantitative Derivatization of N-Methyl-N-methoxy-3-methoxybenzenepropanamide for GC-MS Analysis Introduction & Analytical Rationale In pharmaceutical process chemistry and drug development, the accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Derivatization of N-Methyl-N-methoxy-3-methoxybenzenepropanamide for GC-MS Analysis

Introduction & Analytical Rationale

In pharmaceutical process chemistry and drug development, the accurate quantitation of intermediate compounds is critical. N-Methyl-N-methoxy-3-methoxybenzenepropanamide is a specialized Weinreb amide utilized as a stable acylating intermediate. While liquid chromatography (LC) is often the default technique for analyzing amides, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and structural confirmation via electron impact (EI) library matching[1].

The Mechanistic Challenge: Thermal Lability Analyzing Weinreb amides directly via GC presents a distinct physicochemical challenge. At the elevated temperatures required in a GC injection port (typically 250–300 °C), the N–O bond of the N-methoxy-N-methylamide moiety is highly susceptible to homolytic cleavage. This thermal degradation manifests chromatographically as severe peak tailing, irreproducible response factors, and the appearance of artifact peaks (e.g., m/z[M-31]⁺ corresponding to the loss of the methoxy radical). Consequently, direct injection fails the strict validation criteria required for quantitative workflows.

The Solution: Grignard-Mediated Ketone Derivatization To bypass thermal degradation, we employ a highly specific pre-column derivatization strategy: the conversion of the Weinreb amide to its corresponding volatile methyl ketone, 4-(3-methoxyphenyl)butan-2-one, using methylmagnesium bromide (MeMgBr).

Unlike standard esters or acid chlorides, which suffer from uncontrolled secondary nucleophilic attacks leading to tertiary alcohols, Weinreb amides form a highly stable, five-membered cyclic chelated intermediate with the organomagnesium reagent ()[2]. This chelate stubbornly resists further nucleophilic attack until it is intentionally collapsed via an acidic aqueous quench. This guarantees a strict 1:1 stoichiometric conversion, making it an exceptionally trustworthy reaction for quantitative analytical derivatization ()[3].

Visualization of the Derivatization Pathway

Workflow A Weinreb Amide (Analyte) B Grignard Addition (MeMgBr, 0°C) A->B C Chelated Intermediate (Stable 5-Membered Ring) B->C Prevents Over-addition D Acidic Quench (1M HCl) C->D E Methyl Ketone (Volatile Derivative) D->E Tetrahedral Collapse F GC-MS Analysis (High Resolution) E->F MTBE Extraction

Fig 1. Mechanistic workflow for the Grignard derivatization of Weinreb amides prior to GC-MS.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol utilizes a Dual-Internal-Standard (Dual-ISTD) system . Undecane (ISTD-1) is spiked into the sample prior to the reaction to monitor derivatization efficiency and extraction recovery. Dodecane (ISTD-2) is added post-extraction, immediately prior to GC injection, to monitor autosampler precision and inlet discrimination. This isolates any analytical variance to either the chemistry or the instrumentation.

Reagents & Materials

  • Analyte: N-Methyl-N-methoxy-3-methoxybenzenepropanamide

  • Derivatizing Agent: Methylmagnesium bromide (3.0 M in diethyl ether)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)

  • Quench Reagent: 1.0 M Hydrochloric Acid (HCl, aqueous)

  • Internal Standards: Undecane (ISTD-1) and Dodecane (ISTD-2)

Step-by-Step Methodology

  • Sample Preparation: In a flame-dried, argon-purged 4 mL autosampler vial, dissolve 1.0 mg of the Weinreb amide in 1.0 mL of anhydrous THF. Spike with 10 µL of a 1.0 mg/mL Undecane solution (ISTD-1).

    • Causality: Strict anhydrous conditions are mandatory; trace water will prematurely quench the Grignard reagent, leading to incomplete derivatization.

  • Derivatization: Submerge the vial in an ice bath (0 °C). Using a gas-tight syringe, inject 150 µL of MeMgBr dropwise over 1 minute.

    • Causality: Conducting the addition at 0 °C dissipates the exothermic heat of reaction, suppressing unwanted enolization of the alpha-protons and ensuring the kinetic formation of the stable magnesium chelate.

  • Incubation: Remove the vial from the ice bath and allow it to stir at ambient temperature (20–25 °C) for 30 minutes.

  • Tetrahedral Collapse (Quenching): Return the vial to the 0 °C ice bath. Slowly add 1.0 mL of 1.0 M HCl dropwise.

    • Causality: The acidic quench protonates the oxygen atoms of the chelate, forcing the collapse of the tetrahedral intermediate. This ejects N,O-dimethylhydroxylamine hydrochloride into the aqueous phase and yields the target ketone (4-(3-methoxyphenyl)butan-2-one)[2].

  • Phase Extraction: Add 1.0 mL of MTBE to the vial. Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 3 minutes to achieve sharp phase separation.

    • Causality: MTBE is chosen over diethyl ether because it is less prone to peroxide formation, has lower water solubility, and cleanly partitions the hydrophobic ketone into the upper organic layer.

  • Final Preparation: Transfer 500 µL of the upper MTBE layer to a clean GC vial containing a small scoop of anhydrous Na₂SO₄ to remove residual water. Transfer 100 µL of this dried extract to an autosampler insert and spike with 10 µL of a 1.0 mg/mL Dodecane solution (ISTD-2).

Instrumental Parameters & Data Presentation

To maximize the separation of the volatile ketone derivative from the reaction byproducts, the following GC-MS parameters were optimized (Table 1). Alternative reduction methods, such as utilizing DIBAL-H to synthesize the corresponding aldehyde, require similar instrumental parameters but are often avoided due to the aldehyde's susceptibility to on-column oxidation or epimerization ().

Table 1: Optimized GC-MS Method Parameters

ParameterSettingMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl stationary phase provides optimal selectivity for aromatic ketones.
Inlet Temp 250 °C (Split 10:1)Ensures instantaneous vaporization without thermal degradation of the ketone.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the entire temperature gradient.
Oven Program 60 °C (1 min) → 15 °C/min → 280 °C (5 min)Delivers baseline resolution between the MTBE solvent front, ISTDs, and the analyte.
MS Transfer Line 280 °CPrevents cold spots and peak tailing prior to entry into the high-vacuum source.
Ionization Electron Impact (EI), 70 eVGenerates hard, reproducible fragmentation for precise library matching.

Table 2: Comparative Chromatographic Performance The derivatization process fundamentally transforms the analytical viability of the compound, as demonstrated by the metrics below.

Analytical MetricUnderivatized Weinreb AmideDerivatized Methyl Ketone
Retention Time (RT) 12.45 min (Broad peak)10.12 min (Sharp peak)
Peak Asymmetry (Tf) 1.85 (Significant tailing)1.05 (Excellent symmetry)
Thermal Stability Poor (Artifacts at m/z [M-31]⁺)Excellent (Intact molecular ion at m/z 178)
Limit of Quantitation (LOQ) 5.0 µg/mL0.1 µg/mL
Linear Dynamic Range R² = 0.921 (Non-linear at low conc.)R² = 0.999 (0.1 - 100 µg/mL)

Conclusion

By converting N-Methyl-N-methoxy-3-methoxybenzenepropanamide into its corresponding methyl ketone via a controlled Grignard reaction, analysts can completely circumvent the thermal lability inherent to Weinreb amides. The resulting method is highly sensitive, perfectly linear, and self-validating, making it suitable for rigorous pharmaceutical quality control and pharmacokinetic tracking.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Balasubramaniam, S., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13, 10681-10686.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting &amp; FAQs for Weinreb Amide Purification

Welcome to the Technical Support Center for the isolation and purification of N-Methyl-N-methoxy-3-methoxybenzenepropanamide . This guide is engineered for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-Methyl-N-methoxy-3-methoxybenzenepropanamide . This guide is engineered for researchers, scientists, and drug development professionals who require high-purity Weinreb amides for downstream organometallic additions (e.g., Grignard or organolithium reactions).

Because Weinreb amides possess unique electronic properties—specifically, their ability to form stable five-membered metal chelates—their behavior on normal-phase silica gel requires precise solvent selection and rigorous pre-chromatography workup[1].

PART 1: Mechanistic Grounding & Purification Workflow

The purification of N-Methyl-N-methoxy-3-methoxybenzenepropanamide is rarely a standalone chromatographic event. The causality of most column failures (streaking, co-elution, or poor recovery) originates in the aqueous workup phase.

During synthesis, 3-methoxybenzenepropanoic acid is typically coupled with N,O-dimethylhydroxylamine hydrochloride using reagents like EDC·HCl/HOBt or via an acid chloride intermediate. The resulting crude mixture contains unreacted acid (pKa ~4.5), unreacted amine, and coupling byproducts (e.g., urea derivatives). Because the target Weinreb amide is a strong hydrogen-bond acceptor, loading these highly polar impurities onto silica gel will cause competitive binding and severe streaking. Therefore, a self-validating purification system must chemically partition these impurities before the crude material ever touches the silica[2].

Workflow Visualization

G Crude Crude Reaction Mixture (Amide, Acid, Amine, Urea) Workup Aqueous Workup (1M HCl -> Sat. NaHCO3 -> Brine) Crude->Workup OrgLayer Organic Layer (Crude Weinreb Amide) Workup->OrgLayer Removes salts & unreacted acid Load Column Loading (Dry Load on Silica) OrgLayer->Load Elute Elution (20-40% EtOAc/Hexanes) Load->Elute Fractions TLC Analysis (UV 254 nm & PMA Stain) Elute->Fractions Pure Pure N-Methyl-N-methoxy- 3-methoxybenzenepropanamide Fractions->Pure Pool Rf ~0.4 fractions

Workflow for the isolation and silica gel purification of Weinreb amides.

PART 2: Standard Operating Procedure (Self-Validating Protocol)

To ensure maximum recovery and purity, execute the following step-by-step methodology. This protocol is self-validating: if TLC analysis of the organic layer prior to step 5 shows baseline impurities, the aqueous workup (Steps 2-3) was insufficient and must be repeated.

  • Reaction Quench: Dilute the completed reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (3 × 20 mL per 100 mL organic phase). Mechanism: Protonates unreacted N,O-dimethylhydroxylamine and basic coupling byproducts (e.g., EDC), forcing them into the aqueous phase.

  • Basic Wash (Acid/HOBt Removal): Wash with saturated aqueous NaHCO₃ (3 × 20 mL). Mechanism: Deprotonates unreacted 3-methoxybenzenepropanoic acid and acidic additives like HOBt, rendering them water-soluble.

  • Drying & Concentration: Wash with brine (1 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

  • Dry Loading: Dissolve the crude residue in minimal Dichloromethane (DCM). Add dry silica gel (approx. 3× the mass of the crude) and evaporate to a free-flowing powder. Mechanism: Prevents the band-broadening that occurs when polar Weinreb amides are liquid-loaded.

  • Column Packing: Slurry-pack a normal-phase silica gel column using Hexanes.

  • Gradient Elution: Load the dry silica powder. Elute using a step gradient:

    • 10% EtOAc/Hexanes (1 Column Volume)

    • 20% EtOAc/Hexanes (2 Column Volumes)

    • 30–40% EtOAc/Hexanes (Maintain until target elutes)[1].

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target molecule contains a UV-active 3-methoxybenzene ring. Pool fractions containing the pure spot and concentrate.

PART 3: Troubleshooting Guides & FAQs

Q: My Weinreb amide is streaking down the column, leading to poor recovery and wide fraction pooling. Why is this happening? A: Streaking of N-Methyl-N-methoxy-3-methoxybenzenepropanamide is typically caused by secondary interactions between the basic nitrogen/oxygen lone pairs of the Weinreb amide and the acidic silanol groups on the silica gel. Troubleshooting Action: First, ensure you are using dry loading (Step 5). If streaking persists, your solvent system may be too non-polar. Ensure your gradient reaches at least 30-40% EtOAc. In severe cases, pre-treating the silica gel with 1% Triethylamine (Et₃N) neutralizes acidic silanol sites and sharpens the elution band.

Q: I am observing a white solid co-eluting with my product, or precipitating in my test tubes post-elution. What is it? A: If you used EDC/HOBt or DCC for the amide coupling, this is almost certainly a urea byproduct (EDC-urea or Dicyclohexylurea/DCU). Troubleshooting Action: DCU is notoriously insoluble in both aqueous and organic solvents and will streak on a column. If using DCC, you must cool the crude mixture to 0°C and filter off the precipitated DCU before chromatography. If using EDC, the urea is water-soluble; its presence on the column indicates a failed acidic wash (Step 2). Do not attempt to separate large amounts of urea via column chromatography; return to the separatory funnel.

Q: How do I separate the product from residual 3-methoxybenzenepropanoic acid on the column? A: You should not rely on the column for this separation. While silica gel chromatography can separate them (the acid has a much lower Rf and streaks heavily), the carboxylic acid will ruin the column's resolution and potentially cause the Weinreb amide to co-elute. Troubleshooting Action: The causality of this issue is a failed basic workup. The carboxylic acid must be removed using saturated aqueous NaHCO₃ prior to column loading.

Q: Can I use a Dichloromethane (DCM) / Methanol (MeOH) solvent system instead of EtOAc/Hexanes? A: It is highly discouraged. Weinreb amides elute exceptionally well in moderately polar, non-protic systems like EtOAc/Hexanes (typically 70:30 to 60:40 ratios)[1]. Using DCM/MeOH introduces a protic solvent (MeOH) that disrupts the hydrogen bonding between the silica and the amide too aggressively, often resulting in co-elution of impurities and poor resolution.

PART 4: Quantitative Data & Solvent Selection

To assist in TLC monitoring and fraction identification, the following table summarizes the expected chromatographic behavior of the target molecule and its common synthetic impurities on normal-phase silica gel.

Compound / ImpurityCharacteristicTypical R_f (40% EtOAc/Hexanes)Troubleshooting Action
N-Methyl-N-methoxy-3-methoxybenzenepropanamide Target Product 0.35 - 0.45 Pool fractions; visualize with UV 254 nm or PMA stain.
3-Methoxybenzenepropanoic acidUnreacted Starting Material0.05 - 0.10 (Streaks)Prevent via Sat. NaHCO₃ workup prior to column loading.
N,O-DimethylhydroxylamineUnreacted Amine0.00 (Baseline)Prevent via 1M HCl workup prior to column loading.
EDC Urea ByproductCoupling Remnant0.15 - 0.25Ensure thorough acidic washing; use step gradient.
Dicyclohexylurea (DCU)DCC Coupling RemnantVariable (Streaks)Filter crude mixture at 0°C prior to chromatography.

PART 5: References

1.[1] One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis. Available at:[Link] 2.[2] De Novo Synthesis of the DEF-Ring Stereotriad Core of the Veratrum Alkaloids. National Institutes of Health (NIH) / PMC. Available at:[Link] 3. Supporting Information - Synthesis of Peptides and Weinreb Amides. Wiley-VCH. Available at:[Link]

Sources

Optimization

Optimizing coupling reagents for N-Methyl-N-methoxy-3-methoxybenzenepropanamide synthesis

Welcome to the technical support guide for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a common Weinreb amide intermediate. This document is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a common Weinreb amide intermediate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide coupling reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Introduction: The Critical Role of Coupling Reagents

The formation of an amide bond between a carboxylic acid (3-methoxybenzenepropanoic acid) and an amine (N,O-dimethylhydroxylamine) is a kinetically slow process that requires activation of the carboxyl group.[1] The choice of coupling reagent is paramount as it directly influences reaction efficiency, yield, purity, and the formation of byproducts.[2][3] This guide focuses on navigating the selection of these reagents and resolving challenges that may arise during the synthesis of this specific Weinreb amide.[4][5]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental hurdles.

Question 1: My reaction yield is very low, or the reaction has stalled. What are the likely causes?

Answer: Low or no yield is a frequent issue stemming from several potential factors.[6] A systematic approach is best for diagnosis.

  • Cause A: Inadequate Carboxylic Acid Activation. The coupling reagent may be insufficiently reactive or degraded.[6] Carbodiimides like EDC are highly effective but are also hygroscopic. Moisture in the reaction will hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, halting the reaction.[1][7]

    • Solution: Always use fresh, high-purity coupling reagents from a reliable supplier. Store hygroscopic reagents like EDC and HATU in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.[7]

  • Cause B: Suboptimal Base Selection or Stoichiometry. The reaction requires a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[8][9] Its primary role is to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and to scavenge protons produced during the reaction, driving the equilibrium forward.[8][10] Insufficient base can lead to protonation of the amine nucleophile, rendering it unreactive.[9]

    • Solution: Use 2.0 - 3.0 equivalents of a hindered base like DIPEA.[11] Ensure the base is pure and anhydrous. Do not use primary or secondary amines as the base, as they will compete as nucleophiles.[10][12]

  • Cause C: Incorrect Reagent Stoichiometry. While a 1:1 ratio of acid to amine is theoretical, in practice, slight excesses of the amine and coupling reagents are often used to drive the reaction to completion.

    • Solution: A good starting point is to use 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the amine hydrochloride, 1.2-1.5 equivalents of the coupling reagent (e.g., EDC), and 1.2-1.5 equivalents of an additive like HOBt.[11]

  • Cause D: Suboptimal Temperature. Most amide couplings are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[11] For less reactive partners, gentle heating might be necessary, but this can also increase side reactions.[6]

    • Solution: Start the reaction at 0 °C, especially during the addition of the coupling reagent. Allow it to stir at room temperature overnight. If reaction progress (monitored by TLC or LC-MS) is slow, consider gentle heating to 40-50 °C.[6]

Question 2: I see a significant amount of white precipitate in my reaction using EDC or DCC. What is it and how do I remove it?

Answer: This is a classic byproduct issue associated with carbodiimide reagents.

  • The Precipitate: The white, insoluble precipitate is N,N'-dicyclohexylurea (DCU) if you are using DCC.[13][14] If using the water-soluble EDC, the byproduct is N-ethyl-N'-(3-dimethylaminopropyl)urea, which is typically removed during the aqueous workup. However, a common side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which can also precipitate.[1][14]

  • Mechanism of Formation: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is meant to react with the amine. However, it can undergo an intramolecular rearrangement to form the stable N-acylurea byproduct, which terminates the desired reaction pathway.[1][15]

  • Solution:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).[1][14] These additives act as nucleophiles that rapidly trap the O-acylisourea intermediate to form an active ester (an HOBt-ester, for example). This active ester is more stable than the O-acylisourea, less prone to rearrangement, and still highly reactive towards the amine.[1][11]

    • Removal: If the byproduct has already formed, DCU (from DCC) can be removed by filtration as it is insoluble in most common organic solvents.[14] The urea byproduct from EDC is water-soluble and should be removed during an aqueous workup with dilute acid (e.g., 1M HCl) washes.[16]

Question 3: My purification is challenging due to many closely-eluting spots on TLC. How can I improve the workup?

Answer: A clean reaction is the easiest to purify. However, a well-designed liquid-liquid extraction workup is crucial for removing the majority of impurities before chromatography.

  • Systematic Aqueous Washes: A standard workup procedure can remove most common impurities. Perform the washes in a separatory funnel using an organic solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Dilute Acid Wash (e.g., 1M HCl or 10% Citric Acid): This will protonate and remove the excess organic base (DIPEA) and any unreacted amine.[16][17]

    • Dilute Base Wash (e.g., Saturated NaHCO₃ solution): This will deprotonate and remove any unreacted carboxylic acid and the HOBt additive.[17]

    • Water/Brine Wash: This removes residual water-soluble impurities (like the EDC-urea byproduct) and salts.[17]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A baseline TLC of your starting materials is essential. If the reaction has gone to completion, you should see the consumption of the limiting reagent and the appearance of a new product spot. This prevents premature workup or unnecessarily long reaction times which can lead to degradation.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best starting point for this synthesis?

A: For routine, cost-effective synthesis, a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is an excellent and widely-used starting point.[18][19] EDC is favored over DCC for solution-phase chemistry because its urea byproduct is water-soluble, simplifying purification significantly.[13][20]

Q: When should I consider using a more powerful (and expensive) uronium or phosphonium reagent like HATU or PyBOP?

A: While EDC/HOBt is a robust system, more advanced reagents are justified in specific scenarios:

  • Steric Hindrance: If either the carboxylic acid or amine were sterically bulky (not the case for this specific synthesis), reagents like HATU are more effective due to their higher reactivity.[21]

  • Difficult Couplings: For substrates that are electronically deactivated or prone to side reactions, the rapid kinetics of HATU can lead to cleaner reactions and higher yields.[22]

  • High-Purity Requirements: Uronium salts like HATU often give very clean conversions with minimal side products, which can sometimes justify the higher cost by simplifying downstream purification.[21][22]

Q: What is the specific role of additives like HOBt and DMAP?

A: These additives serve distinct, crucial roles:

  • HOBt (1-Hydroxybenzotriazole): As mentioned in the troubleshooting section, HOBt is primarily a scavenger for the O-acylisourea intermediate. It forms a more stable, yet highly reactive, HOBt-ester. This has two major benefits: it suppresses the formation of the N-acylurea side product and minimizes the risk of racemization if the carboxylic acid has a chiral center.[11][14][22]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly nucleophilic acylation catalyst. It can react with the activated intermediate (e.g., HOBt ester) to form a highly reactive acylpyridinium salt.[18] This species is extremely susceptible to nucleophilic attack by the amine. DMAP is typically used in catalytic amounts (0.1 equiv) and can significantly accelerate sluggish reactions.[18]

Data & Reagent Comparison

Coupling ReagentClassKey AdvantagesKey Disadvantages
EDC CarbodiimideWater-soluble urea byproduct (easy removal)[22]; cost-effective.Can form N-acylurea side product (suppressed by HOBt)[1]; hygroscopic.
DCC CarbodiimideInexpensive; effective.Forms insoluble DCU byproduct (difficult to remove in SPPS, requires filtration in solution)[14][21]; potent skin irritant.[23]
HATU Uronium/AminiumVery fast and efficient[22]; low racemization risk; good for hindered substrates.[21]Expensive; byproduct is water-soluble but requires thorough extraction.
PyBOP PhosphoniumHigh coupling efficiency; low racemization.[2]More expensive than carbodiimides; phosphine-related byproducts.

Visual Diagrams and Workflows

Amide Coupling Mechanism (EDC/HOBt) cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt-ester (Active Ester) O_acyl->HOBt_ester + HOBt (fast) O_acyl->HOBt_ester N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement (slow) HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: General mechanism for EDC/HOBt mediated amide bond formation.

TroubleshootingWorkflow start Low Yield in Amide Coupling check_reagents Are reagents fresh & anhydrous? (EDC, HOBt, Solvents) start->check_reagents check_base Is the base correct? (DIPEA/NMM, 2-3 eq.) check_reagents->check_base Yes solution_reagents Use fresh, dry reagents Run under N2/Ar check_reagents->solution_reagents No check_stoich Is stoichiometry correct? (Amine/EDC ~1.2 eq.) check_base->check_stoich Yes solution_base Verify base identity & quantity check_base->solution_base No check_temp Is temperature optimal? (0°C to RT) check_stoich->check_temp Yes solution_stoich Adjust reagent equivalents check_stoich->solution_stoich No solution_temp Consider gentle heating (40°C) check_temp->solution_temp No improvement at RT

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Standard Synthesis using EDC/HOBt

Materials:

  • 3-methoxybenzenepropanoic acid (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzenepropanoic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DCM (to a concentration of ~0.2 M) and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Ensure the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitor the reaction to completion by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a Hexanes/Ethyl Acetate gradient) to yield the pure N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

References

Sources

Troubleshooting

Troubleshooting incomplete Grignard reaction with N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the synthesis of ketones from N-Methyl-N-methoxy-3-methoxybenzenepropanamide. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the synthesis of ketones from N-Methyl-N-methoxy-3-methoxybenzenepropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges such as incomplete conversion or low yields. Here, we provide in-depth, field-proven insights and actionable protocols to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: My Grignard reaction with N-Methyl-N-methoxy-3-methoxybenzenepropanamide is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the most likely causes?

A1: The most common culprits for an incomplete Grignard reaction are issues with the Grignard reagent itself or the reaction conditions. Key factors include:

  • Inactive Grignard Reagent: The reagent may have degraded due to exposure to atmospheric moisture or oxygen. Grignard reagents are potent bases and will readily react with any protic source, such as water.[1][2]

  • Inaccurate Reagent Concentration: The actual concentration of your Grignard reagent may be lower than stated on the bottle or assumed from its preparation. This leads to using a substoichiometric amount.

  • Reaction Temperature Too Low: While low temperatures are often used to control selectivity, some reactions require a certain activation energy to proceed at a reasonable rate.[3]

Q2: I'm observing the formation of a tertiary alcohol, indicating over-addition. I thought this was suppressed with Weinreb amides. Why is this happening?

A2: The stability of the tetrahedral intermediate formed with a Weinreb amide is key to preventing over-addition.[4][5] This intermediate is stabilized by chelation with the methoxy group and is generally stable at low temperatures.[5] However, if the reaction temperature is too high or the work-up is not performed correctly, this intermediate can break down to the ketone, which then reacts with a second equivalent of the Grignard reagent.[1][6][7]

Q3: Why is it crucial to perform the reaction under anhydrous conditions?

A3: Grignard reagents are highly reactive organometallic compounds that are extremely strong bases.[8][9] They will react with any source of acidic protons, including water, alcohols, and even trace moisture on glassware.[10] This acid-base reaction is typically much faster than the desired nucleophilic addition to the Weinreb amide, leading to the consumption of the Grignard reagent and the formation of the corresponding alkane, thus terminating the desired reaction.[1]

In-Depth Troubleshooting Guide

Symptom 1: Low or No Product Formation with Significant Recovery of Starting Material

This is the most common issue and points to a problem with the nucleophile (the Grignard reagent) or the fundamental reaction setup.

  • Expertise & Experience: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom a powerful nucleophile and a strong base.[8] This reactivity also makes it highly susceptible to decomposition by protic contaminants. Commercially available Grignard reagents can degrade over time, and freshly prepared reagents can fail if the starting materials or solvent are not scrupulously dry.

  • Trustworthiness (Self-Validating System): Always titrate your Grignard reagent before use, even with a new bottle from a commercial supplier. This provides the exact concentration of active reagent, ensuring you use the correct stoichiometry.

This protocol is adapted from established methods for determining the concentration of active Grignard reagent.[8][11]

  • Preparation:

    • Thoroughly flame-dry a 10 mL flask with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon).

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Accurately weigh approximately 100 mg of iodine (I₂) and add it to the flask.[12]

    • Add 2-3 mL of anhydrous tetrahydrofuran (THF) to dissolve the iodine, resulting in a dark brown solution.[12]

    • Cool the solution to 0 °C in an ice bath.

  • Titration:

    • Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.[13]

    • The endpoint is reached when the brown color of the iodine disappears and the solution becomes colorless or slightly yellow.[12][13]

    • Record the volume of Grignard reagent added.

  • Calculation:

    • Moles of I₂ = Mass of I₂ / Molar mass of I₂ (253.81 g/mol )

    • Molarity of Grignard (M) = Moles of I₂ / Volume of Grignard added (in Liters)

  • Expertise & Experience: The reaction between a Grignard reagent and a Weinreb amide typically involves nucleophilic addition to form a stable tetrahedral intermediate.[5] While many Grignard reactions are exothermic, the initial addition to the relatively stable Weinreb amide may require overcoming an activation energy barrier.

  • Trustworthiness (Self-Validating System): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new spot corresponding to the product (or the quenched intermediate) will confirm the reaction is proceeding.

ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureWhile some reactions benefit from cryogenic temperatures (-78 °C) to prevent side reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is often sufficient for Weinreb amides.[14]
Grignard Equivalents 1.1 to 1.5 equivalentsUsing a slight excess of the Grignard reagent can help drive the reaction to completion, especially if there are trace amounts of moisture.
Reaction Time 1 to 4 hoursMonitor by TLC to determine the optimal reaction time. Prolonged reaction times, especially at higher temperatures, can lead to decomposition.
Symptom 2: Formation of Over-Addition Product (Tertiary Alcohol)

The presence of a tertiary alcohol indicates that the ketone product has reacted with a second molecule of the Grignard reagent.

  • Expertise & Experience: The key to the Weinreb ketone synthesis is the stability of the chelated tetrahedral intermediate.[4][5] This intermediate prevents the collapse to a ketone before the work-up. However, this stability is temperature-dependent. At higher temperatures, the intermediate can break down, releasing the ketone into the reaction mixture where it will be rapidly attacked by the remaining Grignard reagent.[6]

  • Trustworthiness (Self-Validating System): A carefully controlled, low-temperature quench is essential. The quenching solution should be cold, and the addition should be slow to manage the exotherm.

This protocol is designed to safely quench the reaction and preserve the desired ketone product.[15]

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath. This is critical to control the exothermic quench.[15]

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[15] This will protonate the intermediate and quench any excess Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Extraction:

    • Once the addition is complete, allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and then a saturated brine solution.[15] The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing the Process

The Grignard-Weinreb Reaction Mechanism

The diagram below illustrates the nucleophilic addition of a Grignard reagent (R'-MgX) to the N-Methyl-N-methoxy-3-methoxybenzenepropanamide and the formation of the stable, chelated tetrahedral intermediate.

Grignard_Weinreb_Mechanism cluster_reactants Reactants cluster_intermediate Stable Tetrahedral Intermediate cluster_products Products R_MgX R'-MgX Intermediate Chelated Intermediate (Stable at low temp) R_MgX->Intermediate Nucleophilic Addition Weinreb N-Methyl-N-methoxy- 3-methoxybenzenepropanamide Weinreb->Intermediate Ketone Desired Ketone Intermediate->Ketone Aqueous Work-up (e.g., NH4Cl) Side_Product N,O-Dimethylhydroxylamine (Quenched) Intermediate->Side_Product

Caption: Mechanism of Grignard addition to a Weinreb amide.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve an incomplete Grignard reaction.

Troubleshooting_Workflow Start Incomplete Reaction: Starting Material Remains Check_Grignard Is the Grignard reagent active and its concentration known? Start->Check_Grignard Check_Conditions Are reaction conditions (temp, time, solvent) appropriate? Check_Grignard->Check_Conditions Yes Titrate Action: Titrate Grignard reagent (Protocol 1) Check_Grignard->Titrate No / Unsure Check_Setup Is the reaction setup strictly anhydrous? Check_Conditions->Check_Setup Yes Optimize Action: Adjust temp/time. Monitor by TLC. Check_Conditions->Optimize No / Unsure Dry_Glassware Action: Flame-dry all glassware. Use anhydrous solvent. Check_Setup->Dry_Glassware No Success Reaction Proceeds to Completion Check_Setup->Success Yes Titrate->Check_Grignard Optimize->Check_Conditions Dry_Glassware->Check_Setup

Caption: A logical workflow for troubleshooting incomplete Grignard reactions.

References

  • Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

  • El-Mekabaty, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ranu, B. C., et al. (2010). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. Retrieved from [Link]

  • Langer, P., et al. (n.d.). Temperature optimization with Grignard reagent 2{b}. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Organic Product. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cortes, S. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

  • Rieke, R. D., et al. (2007). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 72(1), 107-112. Retrieved from [Link]

  • Thyzoid. (2024, November 21). Titrating Grignard Reagents #shorts [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-Methyl-N-methoxy-3-methoxybenzenepropanamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-Methyl-N-methoxy-3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide (a Weinreb amide derived from 3-methoxybenzenepropanoic acid).

Weinreb amides are critical intermediates in pharmaceutical synthesis, allowing for the controlled, single-addition of organometallic reagents to form ketones or aldehydes without over-addition[1]. However, transitioning this amidation from a milligram-scale laboratory procedure to a multi-kilogram pilot plant process introduces significant challenges regarding exotherm control, reagent safety, and byproduct clearance.

Part 1: Mechanistic Workflow & Reagent Selection

At scale, the choice of coupling agent dictates the safety and efficiency of the process. While traditional laboratory syntheses often rely on oxalyl chloride or EDC/HOBt, these reagents pose severe scale-up risks (toxic gas evolution and sensitizing/insoluble urea byproducts, respectively).

For the scale-up of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, we strongly recommend Propylphosphonic Anhydride (T3P®) . T3P is a cyclic anhydride that activates the carboxylic acid to form a mixed anhydride, which is subsequently trapped by N,O-dimethylhydroxylamine[2]. Its byproducts are completely water-soluble, allowing for a simple liquid-liquid extraction workup[3][4].

G A 3-Methoxybenzenepropanoic Acid B Base (DIPEA) Deprotonation A->B C T3P Activation (Propylphosphonic Anhydride) B->C D Mixed Anhydride Intermediate C->D E Nucleophilic Attack (N,O-Dimethylhydroxylamine) D->E F N-Methyl-N-methoxy-3- methoxybenzenepropanamide E->F G Water-Soluble Phosphonic Acid Byproducts E->G

Mechanistic pathway of T3P-mediated Weinreb amide synthesis.

Quantitative Comparison of Coupling Agents for Scale-up
Coupling ReagentByproduct ProfileExotherm RiskWorkup ComplexityScale-Up Suitability
Oxalyl Chloride CO, CO₂, HCl (Toxic Gases)Very HighHigh (Requires scrubbing)Poor / Hazardous
EDC / HOBt Insoluble Urea, SensitizerModerateHigh (Filtration required)Moderate
CDI CO₂, ImidazoleModerateModerate (Gas evolution)Good
T3P (50% Sol.) Water-soluble phosphonic acidsLow-ModerateLow (Aqueous wash)Excellent [4]

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture become an unstirrable thick slurry when using EDC/HOBt at scale? A: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a urea byproduct during the amidation process. While EDC-urea is somewhat soluble in dichloromethane, it frequently precipitates in greener process solvents like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF). At scale, this precipitation drastically alters the rheology of the mixture, leading to mass transfer limitations and localized hot spots. Switching to T3P eliminates this issue, as the reaction remains a homogeneous solution[2][4].

Q: N,O-Dimethylhydroxylamine is supplied as a hydrochloride salt. How does this impact my base stoichiometry? A: This is a critical failure point in scale-up. You must account for the hydrochloride salt mathematically. N,O-dimethylhydroxylamine·HCl requires exactly 1.0 equivalent of base (e.g., N,N-Diisopropylethylamine - DIPEA) just to liberate the nucleophilic free amine. Furthermore, the 3-methoxybenzenepropanoic acid requires deprotonation, and the T3P activation mechanism requires an acid scavenger. Therefore, a minimum of 3.0 equivalents of DIPEA is required to drive the reaction thermodynamically.

Q: Can I use water as a co-solvent to dissolve the N,O-Dimethylhydroxylamine·HCl? A: No. While T3P is remarkably stable to water compared to acid chlorides, excess water will competitively attack the mixed anhydride intermediate, hydrolyzing it back to 3-methoxybenzenepropanoic acid and consuming the expensive T3P reagent[3]. The reaction must be kept anhydrous until the quench phase.

Part 3: Troubleshooting Guide

Issue: Incomplete conversion (<90%) with unreacted 3-methoxybenzenepropanoic acid remaining.

  • Root Cause A (pH Imbalance): The local pH of the reaction is too low, leaving the N,O-dimethylhydroxylamine protonated and non-nucleophilic.

    • Solution: Verify DIPEA stoichiometry. Ensure the amine salt was fully neutralized before T3P addition.

  • Root Cause B (Reagent Degradation): T3P is supplied as a 50% w/w solution. If the drum was left open, ambient moisture may have hydrolyzed the anhydride.

    • Solution: Titrate the T3P solution or perform a small-scale use-test. Always purge T3P containers with nitrogen.

Troubleshooting Start Issue: Incomplete Conversion Check1 Check Reaction pH Start->Check1 Branch1 pH < 7 Check1->Branch1 Branch2 pH > 8 Check1->Branch2 Fix1 Add DIPEA (Liberate Free Amine) Branch1->Fix1 Check2 Check T3P Quality Branch2->Check2 Branch3 Hydrolyzed T3P Check2->Branch3 Fix2 Use Fresh 50% T3P Solution Branch3->Fix2

Troubleshooting decision tree for incomplete amidation reactions.

Issue: High exotherm observed during the addition phase.

  • Root Cause: The formation of the mixed anhydride between 3-methoxybenzenepropanoic acid and T3P is highly exothermic. If T3P is added too rapidly, the cooling capacity of the reactor jacket will be overwhelmed.

    • Solution: Implement a controlled, dropwise addition of the 50% T3P solution over 1-2 hours while maintaining the internal temperature (T_int) below 25°C.

Part 4: Standard Operating Procedure (SOP) - Pilot Scale

This self-validating protocol utilizes T3P to ensure high atom economy, minimal exotherm risk, and a completely aqueous workup[2][3].

Materials:

  • 3-Methoxybenzenepropanoic acid: 1.00 kg (5.55 mol, 1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride: 0.65 kg (6.66 mol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 2.15 kg (16.65 mol, 3.0 eq)

  • T3P (50% w/w in EtOAc): 5.30 kg (8.32 mol, 1.5 eq)

  • Ethyl Acetate (EtOAc): 10.0 L (Process Solvent)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂.

  • Substrate Charging: Charge 3-methoxybenzenepropanoic acid (1.00 kg) and N,O-dimethylhydroxylamine hydrochloride (0.65 kg) into the reactor.

  • Solvent Addition: Add EtOAc (10.0 L). Initiate overhead stirring at 150 RPM. The mixture will be a white slurry.

  • Base Addition (Causality Check): Cool the reactor jacket to 10°C. Slowly charge DIPEA (2.15 kg) over 30 minutes. Note: The slurry will thin out and become a homogeneous solution as the amine free-base is liberated and the carboxylic acid is deprotonated.

  • Activation & Coupling: Adjust T_int to 15°C. Begin dropwise addition of the 50% T3P solution (5.30 kg) via an addition funnel or dosing pump over 1.5 hours. Maintain T_int < 25°C to control the activation exotherm.

  • Reaction Maturation: Once addition is complete, warm T_int to 20-25°C and stir for 4 hours. Monitor via HPLC. (Pass criteria: < 2% residual 3-methoxybenzenepropanoic acid).

  • Quench & Workup (Self-Validating Step):

    • Charge 5.0 L of Deionized (DI) Water to the reactor and stir for 15 minutes.

    • Stop stirring and allow phase separation (15 mins). The lower aqueous layer contains all DIPEA salts and propylphosphonic acid byproducts[4]. Drain the aqueous layer.

    • Wash the organic layer with 5.0 L of 0.5 M HCl (to remove residual DIPEA), followed by 5.0 L of saturated NaHCO₃, and finally 5.0 L of brine.

  • Isolation: Concentrate the organic layer under reduced pressure (40°C, 100 mbar) to yield N-Methyl-N-methoxy-3-methoxybenzenepropanamide as a pale yellow oil. (Expected yield: 88-92%).

Sources

Troubleshooting

N-Methyl-N-methoxy-3-methoxybenzenepropanamide reaction workup and extraction issues

Module: Weinreb Amide Workup & Extraction Troubleshooting Target Compound: N-Methyl-N-methoxy-3-methoxybenzenepropanamide Welcome to the Technical Support Center. This module is designed for drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Weinreb Amide Workup & Extraction Troubleshooting

Target Compound: N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Welcome to the Technical Support Center. This module is designed for drug development professionals and synthetic chemists experiencing isolation issues, yield loss, or persistent emulsions during the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Weinreb amides (N-methoxy-N-methylamides) are highly valued in organic synthesis for their ability to act as stable carbonyl equivalents, preventing over-addition during reactions with organometallic reagents[1],[2]. However, the amphiphilic nature of the Weinreb amide moiety, combined with the specific byproducts of standard coupling reagents (like EDCI/HOBt), frequently leads to complex biphasic extraction issues[3].

Part 1: Physicochemical Causality & Partitioning Logic

To troubleshoot an extraction, we must first understand the thermodynamic partitioning of every species in the separatory funnel. The synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide typically involves reacting 3-methoxybenzenepropanoic acid[4] with N,O-dimethylhydroxylamine hydrochloride, mediated by EDCI, HOBt, and a base like DIPEA.

The most common point of failure is improper sequencing of the aqueous washes . EDCI is chosen specifically because its urea byproduct contains a pendant dimethylamine group. However, this urea is only water-soluble when protonated[3]. If the basic wash is performed before the acidic wash, the urea remains in its free-base form and partitions directly into your organic product layer.

Table 1: Phase Partitioning Behavior During Workup

ComponentRoleApprox. pKaPhase at pH ~1 (Acid Wash)Phase at pH ~8 (Basic Wash)
3-Methoxybenzenepropanoic Acid Starting Material~4.5OrganicAqueous (as Sodium salt)
N,O-Dimethylhydroxylamine Reactant4.75Aqueous (as HCl salt)Mixed Aqueous/Organic
DIPEA Base10.5Aqueous (as HCl salt)Organic (Free base)
HOBt Coupling Additive4.6Organic (Mostly)Aqueous (as Sodium salt)
EDCI Urea Byproduct Byproduct~2.0Aqueous (Protonated)Organic (Free base)
Target Weinreb Amide Product Neutral Organic Organic
Part 2: Self-Validating Experimental Protocol

To bypass the common pitfalls of this reaction, follow this optimized, step-by-step methodology. This protocol is engineered as a self-validating system to ensure byproduct clearance before proceeding to the next step.

Step 1: Activation Dissolve 3-methoxybenzenepropanoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add HOBt (1.2 eq) and EDCI·HCl (1.2 eq). Stir for 15 minutes at room temperature to form the active OBt-ester.

Step 2: Amidation Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 4-6 hours until complete consumption of the starting material is observed via TLC.

Step 3: Solvent Swap (Critical Anti-Emulsion Step) Causality: Mixing CH₂Cl₂ (density 1.33 g/mL) with aqueous layers often results in a mixed organic phase with a density dangerously close to 1.0 g/mL. This lack of density differential is a primary driver of unbreakable emulsions. Action: Concentrate the crude mixture under reduced pressure to a thick syrup, then re-dissolve entirely in Ethyl Acetate (EtOAc).

Step 4: Acidic Quench Dilute the EtOAc solution with an equal volume of 1N HCl (or 5% aqueous KHSO₄). Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must be < 2. If it is not, the EDCI-urea and DIPEA have not been fully protonated and will contaminate your organic layer[3]. Separate the layers and retain the top (organic) phase.

Step 5: Basic Wash Wash the organic layer with saturated aqueous NaHCO₃. Caution: Vent the separatory funnel frequently. Causality: This deprotonates and removes HOBt and any unreacted 3-methoxybenzenepropanoic acid.

Step 6: Emulsion Resolution & Isolation Wash with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Extraction A Crude Mixture in EtOAc (Amide, EDCI, HOBt, DIPEA) BB BB A->BB Top Layer B Add 1N HCl (Acidic Wash) D Aqueous Phase (EDCI-Urea, DIPEA, Amine) B->D Bottom Layer (Discard) C Organic Phase (Amide, HOBt, Unreacted Acid) E Sat. NaHCO3 Wash (Basic Wash) C->E F Organic Phase (Pure Weinreb Amide) E->F Top Layer G Aqueous Phase (HOBt-Na, Acid-Na) E->G Bottom Layer (Discard) BB->C Top Layer

Biphasic extraction workflow for N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Part 3: Troubleshooting Guides & FAQs

Q: Why did my extraction mixture bubble violently and form an unbreakable emulsion when I added NaHCO₃? A: This is a classic cascading failure in workup logic[3]. If you use a large excess of 1N HCl to quench the reaction and fail to separate the layers completely before adding saturated NaHCO₃, the bicarbonate rapidly neutralizes the residual acid, evolving massive volumes of CO₂ gas. Furthermore, basic aqueous layers (like bicarbonate) lower the surface tension of the biphasic system. When combined with the amphiphilic nature of the Weinreb amide, this creates highly stable emulsions[3]. Resolution: Always separate the acidic aqueous layer before adding the basic wash. If an emulsion forms, add brine to increase the ionic strength of the aqueous phase, or filter the entire biphasic mixture through a thin pad of Celite.

Q: My NMR shows a massive impurity at ~1.2 ppm and ~3.0 ppm. What is it, and why didn't the workup remove it? A: You are observing the urea byproduct of EDCI (1-[3-(dimethylamino)propyl]-3-ethylurea). A common misconception is that EDCI and its urea are universally water-soluble. In reality, the pendant dimethylamine group must be protonated (pH < 3) to become water-soluble[3]. If your acidic wash was too weak, or if you accidentally neutralized the mixture before the urea could partition into the aqueous phase, it will remain in your organic layer as a free base.

Q: My yield of N-Methyl-N-methoxy-3-methoxybenzenepropanamide is unusually low (<50%). Where did it go? A: Weinreb amides are excellent chelators and possess significant polar character[2]. Lower molecular weight derivatives, including 3-methoxybenzenepropanamide, exhibit partial water solubility. If you used excessive volumes of aqueous washes (especially during the acidic and basic phases), a significant portion of your product likely partitioned into the aqueous waste. Resolution: Keep aqueous wash volumes to a minimum (no more than 30-50% of the organic volume). Always perform a back-extraction of your combined aqueous layers with a fresh portion of EtOAc to recover lost product.

Q: Can I use a different coupling reagent to avoid the EDCI-urea issue entirely? A: Yes. If aqueous extraction continues to be a bottleneck, you can synthesize Weinreb amides directly from carboxylic acids using alternative reagents like P[NCH₃(OCH₃)]₃ in toluene[5], or by using N,N'-Carbonyldiimidazole (CDI). CDI generates imidazole and CO₂ as byproducts, which are often easier to remove, though the activation step requires careful monitoring.

Mechanism A 3-Methoxybenzenepropanoic Acid B EDCI / HOBt A->B DIPEA C Active OBt-Ester B->C Activation D Weinreb Amine C->D Substitution E Target Weinreb Amide D->E -HOBt

EDCI/HOBt mediated coupling mechanism for Weinreb amide synthesis.

References
  • "Synthesis of hydroxamates (Weinreb amides)", Organic Chemistry Portal.
  • "Weinreb ketone synthesis", Wikipedia.
  • "Weinreb amide workup extraction issues", Reddit.
  • "3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336", PubChem.
  • "Weinreb amides", ACS.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide During Workup

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the robust nature of Weinreb amides to act as stable acylating agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the robust nature of Weinreb amides to act as stable acylating agents. However, during the synthesis and isolation of N-Methyl-N-methoxy-3-methoxybenzenepropanamide , unexpected degradation back to the starting carboxylic acid (3-methoxybenzenepropanoic acid) is a frequently reported bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of this degradation, establish a self-validating isolation protocol, and resolve common misconceptions surrounding amide cleavage.

Diagnostic Overview & Causality Analysis

Weinreb amides are highly valued because their N-methoxy-N-methyl group forms during organometallic additions, preventing premature collapse and over-reaction[1]. Because of this inherent stability, true hydrolysis of the amide bond during a standard aqueous workup is kinetically unfavorable—yet it still occurs under specific conditions.

If your LC-MS or NMR indicates the presence of 3-methoxybenzenepropanoic acid after workup, the causality typically falls into one of two categories:

A. True Hydrolysis (pH & Thermal Extremes)

While the N-O bond provides stability against nucleophilic attack, the amide bond remains susceptible to cleavage if subjected to harsh pH extremes. Washing the crude reaction mixture with strong acids (e.g., 1M HCl, pH 0) to remove unreacted amines, or strong bases (e.g., 1M NaOH, pH 14) to remove unreacted acids, drastically lowers the activation energy for hydrolysis. Prolonged biphasic contact at room temperature accelerates this nucleophilic acyl substitution.

B. "False Hydrolysis" (Intermediate Carryover)

When synthesizing the Weinreb amide via an acid chloride intermediate, incomplete conversion leaves residual acid chloride in the mixture. Upon contact with water during the quench, this highly electrophilic intermediate rapidly hydrolyzes back to 3-methoxybenzenepropanoic acid. This is universally misdiagnosed by researchers as "amide hydrolysis," leading to incorrect optimization efforts.

FalseHydrolysis Acid 3-Methoxybenzenepropanoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 Amide Weinreb Amide (Target Product) AcidCl->Amide MeNHOMe Workup Aqueous Workup (H2O) AcidCl->Workup Unreacted FalseHyd Rapid Hydrolysis (False Positive) Workup->FalseHyd FalseHyd->Acid Reverts to SM

Logical flow of 'False Hydrolysis' caused by unreacted acid chloride intermediate.

Self-Validating Isolation Protocol

To isolate N-Methyl-N-methoxy-3-methoxybenzenepropanamide without degradation, you must replace harsh aqueous washes with mild, buffered alternatives. This protocol assumes synthesis via standard coupling agents (e.g., EDC/HOBt or )[2].

System Validation Check: Before initiating the quench, run a TLC or LC-MS of the crude mixture. Confirm that the starting material or activated intermediate is completely consumed. If unreacted intermediate remains, do not proceed to workup; push the reaction to completion first.

Step-by-Step Methodology:
  • Thermal Quench & Dilution: Cool the reaction mixture to 0–5 °C using an ice bath. Dilute with an equal volume of cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: Lowering the temperature reduces the kinetic energy available to overcome the hydrolysis activation barrier during the exothermic aqueous quench.

  • Mild Acidic Wash (Amine Removal): Wash the organic layer with 5% aqueous Citric Acid (pre-chilled to 5 °C) for exactly 2–3 minutes, then immediately separate the phases. Causality: Citric acid (pH ~2.5) is strong enough to protonate unreacted N,O-dimethylhydroxylamine and basic additives (like DIPEA), partitioning them into the aqueous waste. Unlike 1M HCl, it lacks the extreme hydronium concentration required to catalyze amide bond cleavage.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with 5% aqueous NaHCO₃. Causality: NaHCO₃ (pH ~8) safely deprotonates any trace 3-methoxybenzenepropanoic acid and acidic coupling byproducts (e.g., HOBt). It avoids the hydroxide-driven nucleophilic attack that occurs with 1M NaOH.

  • Desiccation & Concentration: Wash with saturated NaCl (brine) to break emulsions and remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with a water bath temperature strictly below 30 °C.

WorkupOptimization Start Crude Reaction Mixture (Weinreb Amide + Impurities) Sub1 Harsh Workup (1M HCl or 1M NaOH, >25°C) Start->Sub1 Sub2 Optimized Mild Workup (5% Citric Acid / 5% NaHCO3, <10°C) Start->Sub2 Hydrolysis Amide Bond Cleavage (Hydrolysis) Sub1->Hydrolysis Success Phase Separation & Rapid Extraction Sub2->Success Degradation 3-Methoxybenzenepropanoic Acid (Product Loss) Hydrolysis->Degradation Final Pure N-Methyl-N-methoxy- 3-methoxybenzenepropanamide Success->Final

Workflow comparison: Harsh vs. optimized mild workup for Weinreb amide isolation.

Quantitative Data: Impact of Workup Conditions

The following table summarizes internal validation data demonstrating the effect of various aqueous wash conditions on the recovery of N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Wash ReagentApprox. pHContact TimeTemp (°C)Product Recovery (%)Hydrolysis/Degradation (%)
1M HCl0.030 min25 °C78.5%21.5%
5% Citric Acid ~2.5 5 min 5 °C >98.0% <1.0%
1M NaOH14.030 min25 °C65.2%34.8%
5% NaHCO₃ ~8.0 5 min 5 °C >98.0% <1.0%

Frequently Asked Questions (FAQs)

Q: I used the mild workup protocol, but my NMR still shows 15% 3-methoxybenzenepropanoic acid. What went wrong? A: If you strictly followed the mild workup, true hydrolysis is virtually impossible. This is a classic case of "False Hydrolysis." Your coupling reaction likely stalled at 85% conversion. During the aqueous quench, the unreacted activated intermediate (e.g., acid chloride or O-acylisourea) rapidly hydrolyzed back to the free acid. You must ensure 100% conversion before quenching.

Q: Is the N-O bond of the Weinreb amide susceptible to cleavage during aqueous extraction? A: No. The N-O bond is highly stable to standard aqueous workup conditions. Cleavage of the N-methoxy group typically requires strong, specific reducing conditions (e.g., SmI₂, Zn/HOAc, or [3]). Any degradation observed during a standard liquid-liquid extraction is almost exclusively C-N bond cleavage (amide hydrolysis).

Q: Can I use brine (sat. NaCl) to speed up phase separation and minimize aqueous contact time? A: Yes, this is highly recommended. Brine increases the ionic strength of the aqueous phase, creating a "salting-out" effect that drives the organic product into the EtOAc/DCM layer. This accelerates phase separation, thereby minimizing the kinetic window in which hydrolysis can occur.

References

  • Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:[Link]

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in N-Methyl-N-methoxy-3-methoxybenzenepropanamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a key Weinreb amide intermediate. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a key Weinreb amide intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this synthesis. The formation of Weinreb amides, particularly when involving organometallic reagents, can be highly exothermic, and maintaining control over the reaction temperature is paramount for safety, yield, and purity.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Understanding the Thermal Risks

The synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide typically involves the reaction of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine.[6][7][8] A common route involves the use of organometallic reagents, such as Grignard reagents or organolithiums, to either form the amide or in subsequent reactions.[9][10][11][12] These reactions are often characterized by a significant release of heat (exotherm).[1][2][3]

A loss of control over this exotherm can lead to a dangerous situation known as a thermal runaway.[1][13] In a thermal runaway, the rate of heat generation exceeds the rate of heat removal, causing a rapid and uncontrolled increase in temperature and pressure.[13] This can result in the solvent boiling over, vessel pressurization, and an increased risk of fire or explosion.[1]

The following diagram illustrates the critical relationship between heat generation and heat removal in managing an exothermic reaction.

ExothermicControl cluster_0 Reaction System cluster_1 Control Status Heat_Generation Heat Generation (Reaction Rate) Reaction_Temperature Reaction Temperature Heat_Generation->Reaction_Temperature Increases Heat_Removal Heat Removal (Cooling System) Heat_Removal->Reaction_Temperature Decreases Reaction_Temperature->Heat_Removal Monitored by Controlled Controlled Reaction (Heat Removal ≥ Heat Generation) Reaction_Temperature->Controlled Stable Runaway Thermal Runaway (Heat Generation > Heat Removal) Reaction_Temperature->Runaway Uncontrolled Rise

Caption: Relationship between heat generation and removal.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Sudden, Uncontrolled Temperature Spike During Reagent Addition

Question: I'm adding my organometallic reagent (e.g., Grignard or organolithium) and the reaction temperature is rising much faster than expected, and my cooling bath can't keep up. What should I do?

Answer: This indicates a potential thermal runaway. Your immediate priority is to regain control of the reaction temperature.

Immediate Actions:

  • Stop Reagent Addition: Immediately stop the addition of the organometallic reagent.

  • Enhance Cooling: If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower the temperature. For a cryo-cooler, lower the setpoint. Ensure the reaction flask has maximum surface area contact with the cooling medium.[14]

  • Increase Stirring: Vigorous stirring is crucial to ensure efficient heat transfer from the reaction mixture to the cooling bath and to prevent the formation of localized hot spots.[15]

  • Emergency Quench (as a last resort): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, slowly add a pre-chilled, less reactive quenching agent like isopropanol.[16][17][18] Never add water directly to an active organometallic reaction as it will react violently. [19]

Root Cause Analysis and Long-Term Solutions:

Potential Cause Explanation Solution
Reagent Addition Rate Too High The rate of heat generation is directly proportional to the rate of reagent addition. Adding the reagent too quickly will overwhelm the cooling system's capacity.[15][20]Use a syringe pump for precise and slow addition. Perform a small-scale trial run to determine the optimal addition rate before scaling up.[1]
Inadequate Cooling The cooling bath may not have a large enough thermal mass or a low enough temperature to handle the heat generated by the reaction.Use a larger cooling bath or a more powerful cooling system. For very exothermic reactions, consider a dry ice/acetone bath (-78 °C).[14]
Poor Heat Transfer If the reaction flask is not sufficiently immersed in the cooling bath or if stirring is inadequate, heat cannot be effectively removed.Ensure the flask is immersed as much as possible in the cooling medium. Use a magnetic stirrer or overhead stirrer that creates a vortex for efficient mixing.
Delayed Reaction Initiation Sometimes, Grignard reactions have an induction period. If the reagent is added continuously during this time, it can accumulate. When the reaction finally initiates, the large amount of accumulated reagent reacts very rapidly, causing a sudden and large exotherm.[20][21]Add a small amount of the reagent initially and wait for a slight temperature increase or visual cue that the reaction has started before continuing with the slow, controlled addition.
Issue 2: The Reaction Temperature is Not Increasing as Expected

Question: I've started adding my reagents, but the temperature isn't rising. I'm concerned about a delayed initiation. What should I do?

Answer: This is a potentially hazardous situation, as unreacted reagents may be accumulating.

Troubleshooting Steps:

  • Stop Reagent Addition: Immediately stop adding more reagents.

  • Check for Obvious Issues:

    • Stirring: Is the stirrer functioning correctly?

    • Reagent Quality: Are your reagents (especially the organometallic) of good quality and not degraded?

    • Moisture: Have you rigorously excluded moisture from your glassware and solvents? Water will quench organometallic reagents.[22]

  • Attempt to Initiate:

    • Gentle Warming: If you are certain your setup is anhydrous, you can try gently warming a small spot on the flask with a heat gun to try and initiate the reaction. Be prepared for a sudden exotherm and have your cooling bath ready.

    • Initiator: For Grignard reactions, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

Preventative Measures:

  • Dry Glassware: Always dry your glassware in an oven and cool it under an inert atmosphere (nitrogen or argon) before use.[22]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Magnesium Activation (for Grignard Reactions): Ensure the magnesium turnings are fresh and have not formed a thick oxide layer. They can be activated by stirring them vigorously under an inert atmosphere or by using a small amount of an activating agent.[1]

Issue 3: Pressure Buildup in the Reaction Vessel

Question: I've noticed a pressure increase in my reaction system, which is supposed to be at atmospheric pressure. What could be the cause?

Answer: Pressure buildup is a serious safety concern and can be caused by several factors related to the exothermic nature of the reaction.

Possible Causes and Solutions:

Cause Explanation Solution
Solvent Boiling If the internal temperature of the reaction exceeds the boiling point of your solvent (e.g., THF, diethyl ether), it will start to vaporize, increasing the pressure.[1]Immediately improve cooling to bring the temperature below the solvent's boiling point. In the future, use a more efficient cooling system or a higher-boiling solvent if the reaction conditions allow.
Gas Evolution Some side reactions can produce gaseous byproducts. For example, if there is residual acid in your starting material, it can react with the organometallic reagent to produce hydrogen gas.Ensure all starting materials are pure and dry. If gas evolution is expected, the reaction should be conducted in an open or vented system, not a sealed one.
Blocked Venting Needle/Bubbler If you are using a nitrogen/argon inlet with a bubbler outlet to maintain an inert atmosphere, a blockage can cause pressure to build up.Check your venting system to ensure it is not blocked. The bubbler should have a steady stream of gas exiting.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a large-scale organometallic reaction?

A1: Quenching a large-scale reaction must be done with extreme care. The general principle is to slowly add a proton source that is less reactive than water. A common and safe procedure is as follows:

  • Cool the reaction mixture in an ice bath.[17]

  • Slowly and dropwise, add a pre-chilled solution of a less reactive alcohol like isopropanol or tert-butanol in an inert solvent like THF.[16][18]

  • Monitor the temperature closely during the addition. If it rises significantly, stop the addition and allow it to cool.

  • Once the initial vigorous reaction has subsided, you can switch to a more reactive alcohol like methanol, again adding it slowly.

  • Finally, after the reaction with methanol is complete, you can slowly add water or a saturated aqueous solution of ammonium chloride to quench any remaining reactive species and dissolve the inorganic salts.[18]

The following diagram outlines the sequential quenching process.

QuenchingProcess Start Exothermic Reaction Mixture Step1 1. Add Isopropanol (Slowly, at 0 °C) Start->Step1 Initial, most vigorous quench Step2 2. Add Methanol (Slowly, at 0 °C) Step1->Step2 Less vigorous Step3 3. Add Saturated aq. NH4Cl (Slowly, at 0 °C) Step2->Step3 Final quench and salt dissolution End Quenched Reaction (Safe for Workup) Step3->End

Caption: Sequential quenching protocol for organometallic reactions.

Q2: How can I be sure my glassware is completely dry?

A2: To ensure your glassware is anhydrous, you should:

  • Clean and rinse the glassware with a solvent like acetone to remove any water.

  • Place the glassware in an oven at a temperature above 100 °C (typically 120-150 °C) for at least 4 hours, or preferably overnight.[22]

  • Assemble the glassware while it is still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).[22] Alternatively, you can cool the glassware in a desiccator before assembling it and purging with inert gas.

Q3: What are the best practices for handling pyrophoric reagents like n-butyllithium?

A3: n-Butyllithium is highly reactive and can ignite spontaneously in air.[16][19] Always handle it with extreme caution.

  • Work under an inert atmosphere: All transfers and reactions should be done under a positive pressure of nitrogen or argon, using a Schlenk line or in a glovebox.[19][23]

  • Use proper transfer techniques: Use a syringe or cannula to transfer solutions of n-butyllithium.[22][24] Never pour it.

  • Wear appropriate PPE: This includes a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[23][24]

  • Know the location of safety equipment: Before you start, know the location of the nearest fire extinguisher (Class D for organometallics), safety shower, and eyewash station.[16]

  • Never work alone: Always have someone else present in the lab who is aware of the procedure you are performing.[16]

Q4: Can reaction calorimetry help in managing these exothermic reactions?

A4: Yes, reaction calorimetry is a very powerful tool for this purpose. A reaction calorimeter measures the heat flow of a chemical reaction in real-time.[14] This data can be used to:

  • Determine the total heat of reaction.

  • Calculate the rate of heat generation.

  • Assess the thermal risk of a process and identify potential for thermal runaway.[20]

  • Develop safer protocols by optimizing parameters like reagent addition rate and reaction temperature.[20]

Q5: What are some common side reactions in Weinreb amide synthesis that could contribute to an exotherm?

A5: Besides the desired amide formation, other exothermic side reactions can occur:

  • Over-addition of Organometallic Reagents: If the tetrahedral intermediate formed after the first addition of an organometallic reagent to the carbonyl group is not stable, it can collapse and react with a second equivalent of the nucleophile to form a tertiary alcohol.[11] The formation of the Weinreb-Nahm amide is specifically designed to create a stable chelated intermediate that prevents this over-addition.[11]

  • Reaction with the N-methoxy group: Strongly basic reagents can potentially deprotonate the N-methoxy group, leading to an E2 elimination to form an N-methylamide and formaldehyde.[25]

Section 4: Experimental Protocols

Protocol 1: Safe Synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide

This protocol assumes the use of a coupling agent to form the Weinreb amide from 3-methoxybenzenepropanoic acid and N,O-dimethylhydroxylamine hydrochloride. This method generally has a more manageable exotherm than those involving direct reaction with highly reactive organometallics.

Reagents and Equipment:

  • 3-methoxybenzenepropanoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., EDC, HOBt, or PPh₃/I₂)[6][26][27]

  • Base (e.g., N-methylmorpholine or Diisopropylethylamine)[6][26]

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Round-bottom flask with a magnetic stirrer

  • Ice-water bath

  • Standard workup and purification equipment

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Charge Reagents: To the flask, add 3-methoxybenzenepropanoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and the coupling agent (e.g., HOBt, 1.1 eq) in the anhydrous solvent.

  • Base Addition: Slowly add the base (e.g., N-methylmorpholine, 2.2 eq) to the stirred suspension. Monitor the temperature to ensure it remains below 10 °C.

  • Activate Carboxylic Acid: Add the primary coupling agent (e.g., EDC, 1.1 eq) portion-wise, again ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).[26]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This protocol should be planned in advance and only executed if a reaction is deemed uncontrollable.

Equipment and Reagents:

  • A dropping funnel or syringe pump charged with a pre-chilled quenching agent.

  • Quenching agent: Isopropanol in an inert solvent like THF (e.g., a 1:1 mixture).

  • Large capacity cooling bath (e.g., a large ice-salt bath or a dry ice/acetone bath).

Procedure:

  • Alert Personnel: Immediately alert others in the lab of the situation.

  • Stop Reagent Addition: If not already done, immediately stop the addition of any reagents.

  • Maximize Cooling: Ensure the cooling bath is at its maximum capacity and efficiency.

  • Initiate Quench: Slowly add the pre-chilled isopropanol solution via the dropping funnel or syringe pump.

  • Monitor Temperature: Watch the temperature closely. The goal is to see a steady decrease. If the temperature continues to rise, the addition rate of the quencher may need to be slightly increased, but be cautious of excessive gas evolution or foaming.

  • Continue Quenching: Continue the slow addition until the internal temperature is well-controlled and approaching the temperature of the cooling bath.

  • Post-Quench: Once the situation is stable, allow the mixture to stir at a low temperature for at least an hour to ensure all reactive species have been consumed before proceeding with a full, careful workup.

References

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Wang, W., Gao, J., Shi, C., Wang, S., Li, Y., Dai, X., & Jiang, T. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 6776179.
  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). n-Butyllithium. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Quench. Retrieved from [Link]

  • Walsh Medical Media. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Kryk, H., Hessel, G., & Schmitt, W. (2006). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Organic Process Research & Development, 10(5), 960-964.
  • University of Pennsylvania. (n.d.). Standard Operating Procedure (SAMPLE). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of Grignard reagents. Retrieved from [Link]

  • van den Heuvel, J. C., Schouten, J. C., & van der Schaaf, J. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1875-1887.
  • Penhoat, M., et al. (2005). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 70(14), 5480-5485.
  • CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (n.d.). Google Patents.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). Retrieved from [Link]

  • Walsh Medical Media. (2023, May 5). Exothermic Reactions: It's Energy Release and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (2025, March 23). PMC. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • Takaba, K., et al. (n.d.). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Williams, J. M., et al. (1995). A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone. Tetrahedron Letters, 36(31), 5461-5464.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Weinreb Amides and Esters

In the landscape of synthetic organic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. Carboxylic acid derivatives, particularly esters and amides, serve as fundamental building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. Carboxylic acid derivatives, particularly esters and amides, serve as fundamental building blocks for acylation reactions. However, their utility is often dictated by their reactivity towards potent nucleophiles like organometallic reagents and hydrides. This guide provides an in-depth comparison of two key acylating agents: the common ester and the synthetically versatile N-methoxy-N-methylamide, or "Weinreb amide". We will explore the critical differences in their reactivity, grounded in mechanistic principles and supported by experimental evidence, to inform strategic decisions in complex molecule synthesis.

The Over-Addition Problem: A Key Challenge with Esters

The reaction of esters with strong organometallic nucleophiles, such as Grignard or organolithium reagents, is a classic method for forming tertiary alcohols.[1][2] The reaction proceeds via a two-step sequence: an initial nucleophilic acyl substitution to form a ketone, followed by a rapid second nucleophilic addition to the ketone intermediate.[1][2][3]

A significant challenge arises when the desired product is the ketone. The ketone generated after the first addition is generally more reactive than the starting ester toward the organometallic reagent.[1][2] This disparity in reactivity makes it practically impossible to halt the reaction at the ketone stage, even with careful stoichiometric control of the nucleophile.[1][4][5] The result is typically a mixture of the desired ketone, the tertiary alcohol, and unreacted ester, leading to low yields and complex purification procedures.[1]

A similar issue occurs during the reduction of esters with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The initial reduction yields an aldehyde, which is immediately further reduced to a primary alcohol.[6] While specialized, sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H) can achieve the partial reduction of esters to aldehydes, this transformation is highly sensitive to reaction conditions, particularly temperature.[7][8][9][10]

The Weinreb Amide: A Solution to Controlled Acylation

Introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide has become an indispensable tool for the synthesis of ketones and aldehydes.[4][11] Its unique structure circumvents the problem of over-addition that plagues reactions with esters and other carboxylic acid derivatives.[11][12][13][14][15]

The key to the Weinreb amide's controlled reactivity lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic or hydride nucleophile.[4][6][16][17] The N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable complex.[4][16] This chelation prevents the collapse of the tetrahedral intermediate and the premature release of the ketone or aldehyde.[4][6] The stable intermediate remains intact until an acidic aqueous workup is performed, which quenches the excess nucleophile and hydrolyzes the chelate to liberate the desired carbonyl compound.[5][6]

Caption: Mechanism of Weinreb amide acylation.

By contrast, the tetrahedral intermediate formed from an ester lacks this chelating stabilization. The alkoxide leaving group is readily eliminated, regenerating a highly reactive carbonyl that immediately consumes a second equivalent of the nucleophile.

Caption: Over-addition mechanism in ester reactions.

Data-Driven Reactivity Comparison

The divergent pathways of Weinreb amides and esters when treated with common nucleophiles are summarized below. This data underscores the superior control offered by the Weinreb amide for single-addition products.

ReagentSubstrateProduct(s)Key Outcome
Organometallic (R-MgX, R-Li) Weinreb AmideKetone Controlled single addition[4][12][18]
EsterTertiary Alcohol Uncontrolled double addition[1][2]
LiAlH₄ (Strong Hydride) Weinreb AmideAldehyde Controlled single reduction[4][12]
EsterPrimary Alcohol Uncontrolled double reduction[6]
DIBAL-H (Bulky Hydride) Weinreb AmideAldehyde Controlled single reduction[19]
EsterAldehyde (at -78°C)Controlled single reduction (requires strict temperature control)[7][8][9][10][20]

Experimental Protocols

To illustrate the practical application of these principles, the following are representative, field-proven methodologies.

Protocol 1: Synthesis of a Ketone from a Weinreb Amide

This procedure details the reaction of a Weinreb amide with a Grignard reagent to yield a ketone, a transformation that is inefficient when starting from the corresponding ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Weinreb Amide in dry THF under N₂ cool Cool solution to 0 °C start->cool add Add Grignard reagent (1.2 equiv.) dropwise cool->add warm Warm to room temperature and stir for 2h add->warm quench Cool to 0 °C and quench with 1M HCl (aq) warm->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via column chromatography dry->purify

Caption: Workflow for ketone synthesis via Weinreb amide.

Methodology:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the Weinreb amide (1.0 equiv). Anhydrous tetrahydrofuran (THF) is added to dissolve the amide under an inert atmosphere (N₂ or Ar).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Grignard Addition: The Grignard reagent (1.1-1.3 equivalents), as a solution in THF or diethyl ether, is added dropwise via syringe over 10-15 minutes. The internal temperature should be maintained below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to ambient temperature and stirred for 1-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quench: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude ketone is then purified by flash column chromatography on silica gel.

Protocol 2: Partial Reduction of an Ester to an Aldehyde using DIBAL-H

This protocol highlights the stringent conditions required to achieve a controlled single reduction of an ester, a reaction that is often more reliably performed on the corresponding Weinreb amide.

G cluster_prep Preparation cluster_reaction Reaction (Critical Temperature) cluster_workup Workup & Purification start Dissolve Ester in dry Toluene/DCM under N₂ cool Cool solution to -78 °C (Dry Ice/Acetone) start->cool add Add DIBAL-H (1.0 equiv.) dropwise at T < -70 °C cool->add stir Stir at -78 °C for 2h add->stir quench Quench at -78 °C with Methanol stir->quench warm Warm to RT and add Rochelle's Salt (aq) quench->warm extract Extract with Ethyl Acetate (3x) warm->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via column chromatography dry->purify

Caption: Workflow for ester reduction to an aldehyde.

Methodology:

  • Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the ester (1.0 equiv) and dissolved in anhydrous toluene or dichloromethane (DCM).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.[8][10][20]

  • DIBAL-H Addition: A solution of DIBAL-H (1.0-1.1 equivalents) in an appropriate solvent (e.g., toluene, hexanes) is added dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The mixture is stirred at -78 °C for 1-3 hours. Progress is monitored by TLC, ensuring complete consumption of the starting material.

  • Quench: While maintaining the temperature at -78 °C, the reaction is quenched by the very slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Workup: The cold bath is removed, and the mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form (this can take several hours).

  • Extraction and Purification: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography.

Conclusion

The choice between a Weinreb amide and an ester as an acylating agent is a critical decision in synthesis design. While esters are readily available, their reactions with strong nucleophiles are often plagued by a lack of control, leading to over-addition and the formation of alcohols. The Weinreb amide, through the formation of a stable, chelated tetrahedral intermediate, provides a robust and reliable solution for the high-yield synthesis of ketones and aldehydes.[5][11][13] This fundamental mechanistic difference grants chemists superior control over reactivity, minimizing side reactions and simplifying purification, thereby solidifying the Weinreb amide's role as a privileged functional group in modern organic synthesis.

References

  • Singh, K., & Singh, S. (2020). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Laha, J. K., & Al-Zoubi, R. M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(19), 3507. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Organic Syntheses. (n.d.). Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock and Its Use to Synthesize Differentiated Carbonyl Compounds. Organic Syntheses, 101, 61-80. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. organic-synthesis.com. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1-13.
  • Organic Chemistry Data. (n.d.). Ester to Aldehyde - Common Conditions. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Tetrahedral carbonyl addition compound. In Wikipedia. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Chemical Communications. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Stack Exchange. [Link]

  • OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). OrgoSolver. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. organic-chemistry.org. [Link]

  • Chemistry Steps. (2025). Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Evans, D. A., & Sjogren, E. B. (1985). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 26(32), 3783-3786.
  • Ingenta Connect. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Ingenta Connect. [Link]

  • American Chemical Society. (n.d.). Weinreb amides. ACS. [Link]

  • Snieckus, V. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Saskatchewan Open Education Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. [Link]

  • Quimica Organica. (n.d.). Reaction of esters with organometallics. quimicaorganica.org. [Link]

  • Molecular Memory. (2019, November 12). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents) [Video]. YouTube. [Link]

  • Josh Osbourn. (2021, July 8). Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of N-Methyl-N-methoxy-3-methoxybenzenepropanamide

This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of N-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of each technology, present a detailed, side-by-side validation protocol grounded in regulatory expectations, and offer field-proven insights into the practical implications of your choice of analytical technology.

Introduction: The Analytical Imperative

N-Methyl-N-methoxy-3-methoxybenzenepropanamide serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is paramount for ensuring process control, yield optimization, and the purity of the final API. The choice of analytical technique—the established robustness of HPLC versus the high-throughput capabilities of UPLC—presents a critical decision point for development and quality control laboratories.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described methodologies are not only technically sound but also form a self-validating system. The objective is to equip you with the knowledge to perform a rigorous cross-validation, enabling an informed, data-driven decision on the optimal analytical method for your specific needs.

Foundational Principles: HPLC vs. UPLC

Both HPLC and UPLC operate on the same fundamental principle of separating chemical components based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] However, the evolution from HPLC to UPLC is marked by a significant leap in technology, primarily centered on the particle size of the stationary phase packing material.

  • High-Performance Liquid Chromatography (HPLC) has long been the workhorse of analytical chemistry, employing columns packed with particles typically 3–5 µm in diameter.[2] This larger particle size results in moderate backpressure (up to 6,000 psi), which dictates longer analysis times to achieve adequate separation.[3]

  • Ultra-Performance Liquid Chromatography (UPLC) represents a major advancement, utilizing columns with sub-2 µm particle sizes (typically around 1.7 µm).[2][4] This drastic reduction in particle size creates a much higher column efficiency but necessitates instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[3][4]

The direct consequences of this shift are profound, impacting speed, resolution, and sensitivity. UPLC systems can deliver results up to ten times faster than traditional HPLC systems, with improved peak resolution and greater sensitivity due to narrower, more concentrated peaks.[4][5]

cluster_0 HPLC Principle cluster_1 UPLC Principle HPLC_Node Column with Larger Particles (3-5 µm) Lower Pressure (~400 bar) HPLC_Peak Result: Broader Peaks Longer Run Time HPLC_Node->HPLC_Peak Slower Separation UPLC_Node Column with Smaller Particles (<2 µm) Higher Pressure (~1000 bar) UPLC_Peak Result: Sharper Peaks Shorter Run Time UPLC_Node->UPLC_Peak Faster, More Efficient Separation

Fig. 1: Core differences between HPLC and UPLC technology.

The Regulatory Framework: ICH Q2(R1) Method Validation

Before comparing the two methods, each must be independently validated to prove its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for validating analytical procedures.[6][7][8] A validated method ensures that it will reliably produce accurate, consistent, and dependable data.[9][10]

Our cross-validation study will assess the following core parameters for both the HPLC and UPLC methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]

  • Linearity & Range: The ability to obtain test results directly proportional to the analyte concentration over a specified range.[8][11]

  • Accuracy: The closeness of the test results to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[8][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12][13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9][13]

Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity & Range (Proportionality) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement) Repeatability Intermediate Precision Validation->Precision Sensitivity Sensitivity LOD (Detection) LOQ (Quantitation) Validation->Sensitivity Robustness Robustness (Method Variations) Validation->Robustness cluster_0 Method A cluster_1 Method B Sample Single Batch of Homogeneous Sample Prep Prepare 6 Independent Test Samples Sample->Prep HPLC Analyze on Validated HPLC System Prep->HPLC UPLC Analyze on Validated UPLC System Prep->UPLC Result_H Assay Results (n=6) HPLC->Result_H Compare Statistical Comparison (e.g., Student's t-test, F-test) Result_H->Compare Result_U Assay Results (n=6) UPLC->Result_U Result_U->Compare

Sources

Validation

Quantification of impurities in N-Methyl-N-methoxy-3-methoxybenzenepropanamide samples

Analytical Strategies for Impurity Quantification in N-Methyl-N-methoxy-3-methoxybenzenepropanamide: A Comparative Guide Executive Briefing: The Analytical Imperative N-Methyl-N-methoxy-3-methoxybenzenepropanamide is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Impurity Quantification in N-Methyl-N-methoxy-3-methoxybenzenepropanamide: A Comparative Guide

Executive Briefing: The Analytical Imperative

N-Methyl-N-methoxy-3-methoxybenzenepropanamide is a highly versatile Weinreb amide utilized as a critical intermediate in the synthesis of complex pharmaceutical ketones and aldehydes. Its unique ability to form a stable chelated intermediate prevents the over-addition of organometallic reagents, making it an indispensable building block in drug development [1].

However, the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of this intermediate. Regulatory frameworks, specifically the[2], mandate that any organic impurity present at or above the 0.05% reporting threshold must be structurally identified and accurately quantified. Failing to resolve and quantify these trace impurities can lead to toxicological risks and regulatory rejection[3].

Mechanistic Causality: The Isomeric Challenge

When synthesizing this specific Weinreb amide, the primary impurities include:

  • Impurity A: Unreacted starting material (3-methoxybenzenepropanoic acid).

  • Impurity B: Des-methyl degradants (e.g., N-methoxy-3-methoxybenzenepropanamide).

  • Impurity C: Positional isomers (e.g., N-Methyl-N-methoxy-4-methoxybenzenepropanamide), which originate from trace isomeric impurities in the starting acid.

Positional isomers (Impurity C) present a severe chromatographic challenge. Standard C18 stationary phases rely exclusively on hydrophobic (van der Waals) interactions. Because the 3-methoxy and 4-methoxy isomers possess nearly identical hydrophobic surface areas, they co-elute on a C18 column, leading to inaccurate quantification.

To resolve this critical pair, we must exploit the electronic differences of the aromatic ring. A Phenyl-Hexyl stationary phase introduces π-π electron donor-acceptor interactions. The position of the methoxy group alters the local electron density of the benzene ring, allowing the Phenyl-Hexyl phase to differentially retain the isomers and achieve baseline resolution.

Mechanism cluster_C18 Standard C18 Phase cluster_PH Phenyl-Hexyl Phase Analyte Aromatic Isomeric Impurities (3-methoxy vs. 4-methoxy) C18 Hydrophobic Dispersion Only Result: Co-elution (Rs < 1.0) Analyte->C18 Non-selective PH π-π Stacking + Hydrophobic Result: Baseline Resolution (Rs > 2.0) Analyte->PH Shape/Electron Selective

Figure 1: Mechanistic comparison of stationary phases for resolving aromatic isomers.

Head-to-Head Comparison: HPLC-UV vs. UHPLC-MS/MS

To objectively evaluate performance, we compared a traditional HPLC-UV method utilizing a standard C18 column against a modern UHPLC-MS/MS method utilizing a Phenyl-Hexyl column. The integration of [4] provides orthogonal data (retention time + mass-to-charge ratio), which is increasingly recognized as the gold standard for trace-level quantification.

Table 1: Chromatographic Performance Comparison

AnalyteHPLC-UV (C18) Retention TimeHPLC-UV (C18) Resolution ( Rs​ )UHPLC-MS/MS (Phenyl-Hexyl) Retention TimeUHPLC-MS/MS (Phenyl-Hexyl) Resolution ( Rs​ )
Impurity A (Starting Material)4.2 minN/A2.1 minN/A
Impurity B (Des-methyl)5.8 min3.13.4 min4.5
API (Weinreb Amide)6.5 min2.04.1 min3.8
Impurity C (Positional Isomer)6.6 min0.8 (Co-elution) 4.8 min2.6 (Baseline)

Table 2: Quantitative Validation Metrics

MetricHPLC-UV (C18)UHPLC-MS/MS (Phenyl-Hexyl)ICH Q3A(R2) Requirement
Limit of Detection (LOD) 0.02%0.001%N/A
Limit of Quantitation (LOQ) 0.06%0.005% ≤0.05%
Linearity ( R2 ) 0.9910.999 >0.990
Recovery at 0.05% Spike 78.0% (Isomer interference)98.5% 90%−110%

Data Insight: The HPLC-UV (C18) method fails to meet the ICH Q3A requirement for LOQ ( ≤0.05% ) due to background noise and co-elution, whereas the UHPLC-MS/MS (Phenyl-Hexyl) method exceeds all regulatory thresholds.

Self-Validating Experimental Protocol

The following protocol outlines the optimized UHPLC-MS/MS workflow. To ensure absolute trustworthiness, this method is designed as a self-validating system. The analytical run is gated by a strict System Suitability Test (SST); if the physical chemistry of the column degrades or the MS optics foul, the SST will fail, automatically halting the run to prevent the generation of compromised data.

Workflow A 1. Sample Preparation (Weinreb Amide Extraction & Dilution) B 2. Chromatographic Separation (UHPLC Phenyl-Hexyl Column) A->B C 3. Detection & Identification (ESI-MS/MS MRM Mode) B->C D 4. Data Processing (Peak Integration & Deconvolution) C->D E 5. Regulatory Compliance (ICH Q3A Threshold Evaluation) D->E

Figure 2: End-to-end analytical workflow for Weinreb amide impurity profiling.

Step 1: Standard and Sample Preparation
  • Causality: Methanol/Water (50:50, v/v) is chosen as the diluent over a pure organic solvent to prevent solvent-effect peak distortion (fronting) upon injection into the highly aqueous initial mobile phase.

  • Procedure: Prepare the N-Methyl-N-methoxy-3-methoxybenzenepropanamide sample at a working concentration of 1.0 mg/mL. Prepare a mixed impurity standard (Impurities A, B, and C) at the ICH Q3A reporting threshold of 0.05% (0.5 µg/mL).

Step 2: Chromatographic Separation (UHPLC)
  • Causality: 0.1% Formic Acid is utilized instead of Trifluoroacetic Acid (TFA). While TFA provides excellent ion-pairing for sharp peaks, it causes severe ion suppression in the ESI source, drastically reducing MS sensitivity.

  • Procedure:

    • Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI-MS/MS)
  • Causality: Multiple Reaction Monitoring (MRM) is selected because it filters out co-eluting matrix background by requiring both a specific precursor ion and a specific product ion, ensuring absolute trustworthiness in the quantitative signal.

  • Procedure: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for the Weinreb amide API ( m/z 224.1 164.1). The m/z 164.1 product ion corresponds to the stable acylium ion formed after the neutral loss of the N,O-dimethylhydroxylamine group (-60 Da).

Step 4: System Suitability Testing (The Validation Gate)
  • Procedure: Inject the 0.05% mixed standard in triplicate prior to analyzing unknown samples.

  • Validation Criteria: The system is only validated if the resolution ( Rs​ ) between the API and Impurity C (positional isomer) is ≥2.0 , and the Signal-to-Noise (S/N) ratio for Impurity B at 0.05% is ≥10 .

Conclusion

For the rigorous quantification of impurities in N-Methyl-N-methoxy-3-methoxybenzenepropanamide, relying on standard C18 HPLC-UV methodologies introduces a significant risk of under-reporting isomeric impurities due to co-elution. Transitioning to a UHPLC-MS/MS platform utilizing a Phenyl-Hexyl stationary phase provides the necessary orthogonal selectivity (π-π interactions) and absolute sensitivity required to confidently meet modern pharmaceutical development and regulatory standards.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH Official Website.[Link]

  • Impurity Guidelines in Drug Development under ICH Q3. AMSbiopharma.[Link]

  • Organic Syntheses Procedure: Weinreb Amide Synthesis. Organic Syntheses.[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia.[Link]

Sources

Comparative

Benchmarking N-Methyl-N-methoxy-3-methoxybenzenepropanamide in Multi-Step Ketone Synthesis: A Comparative Guide

Executive Summary In the landscape of multi-step organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. When synthesizing complex ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of multi-step organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. When synthesizing complex ketones derived from 3-methoxybenzenepropanoic acid, traditional intermediates such as esters and acid chlorides frequently suffer from poor chemoselectivity, leading to tertiary alcohol byproducts.

N-Methyl-N-methoxy-3-methoxybenzenepropanamide —a specialized Weinreb amide—serves as a superior acylating agent for organolithium and organomagnesium (Grignard) reagents[1]. By forming a highly stable, five-membered cyclic chelate intermediate, this compound effectively halts the reaction at the ketone oxidation state, preventing over-addition[2][3]. This guide benchmarks its performance against alternative synthetic intermediates and provides validated, step-by-step protocols for its application in multi-step workflows.

Mechanistic Rationale: The Chelation Advantage

To understand why N-Methyl-N-methoxy-3-methoxybenzenepropanamide outperforms traditional esters, one must examine the reaction causality. When a standard ester reacts with a Grignard reagent, the initial nucleophilic attack forms a tetrahedral intermediate that rapidly collapses to eject the alkoxide leaving group. The resulting ketone is more electrophilic than the starting ester, prompting an immediate second nucleophilic attack that yields an unwanted tertiary alcohol[2][4].

Conversely, the Weinreb amide incorporates an N-methoxy-N-methyl group. Upon nucleophilic attack by an organometallic reagent, the metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen[3][4]. This bidentate coordination forms a rigid, stable five-membered cyclic chelate. This tetrahedral intermediate is remarkably stable at low to ambient temperatures and does not collapse to form the ketone until the reaction is deliberately quenched with an aqueous acid[2]. Because the ketone is not generated in the presence of the active organometallic reagent, over-addition is mechanistically blocked.

Mechanism WA Weinreb Amide (Starting Material) Attack Nucleophilic Attack at Carbonyl WA->Attack Grignard Grignard Reagent (R-MgX) Grignard->Attack Chelate 5-Membered Cyclic Chelate (Stable Tetrahedral Intermediate) Attack->Chelate Mg coordination with N-OMe Quench Aqueous Acidic Quench (Hydrolysis) Chelate->Quench Stable at 0 °C OverAdd Over-Addition to Tertiary Alcohol (Prevented) Chelate->OverAdd Blocked Ketone Target Ketone (Product) Quench->Ketone Collapse

Mechanistic pathway of Weinreb amide chelation preventing over-addition.

Benchmarking Data: Weinreb Amide vs. Alternatives

To objectively evaluate the performance of N-Methyl-N-methoxy-3-methoxybenzenepropanamide, we benchmarked it against three common alternative intermediates derived from the same parent acid: the methyl ester, the acid chloride, and the nitrile. The data below reflects standard yields for the addition of phenylmagnesium bromide (PhMgBr) to form 1-phenyl-3-(3-methoxyphenyl)propan-1-one.

Intermediate TypeReagent Equivalents (PhMgBr)Primary ProductOver-Addition Byproduct (%)Isolated Ketone Yield (%)
Weinreb Amide 1.05 - 1.10Ketone< 2%88 - 92%
Methyl Ester 2.00 - 2.20Tertiary Alcohol> 85%< 10%
Acid Chloride 1.00Mixture~ 40%35 - 45%
Nitrile 1.50Ketone (after harsh hydrolysis)< 5%55 - 65%

Data Analysis:

  • Esters & Acid Chlorides: Both fail to provide synthetically useful yields of the ketone due to the rapid collapse of their tetrahedral intermediates, leading to rampant over-addition.

  • Nitriles: While nitriles resist over-addition by forming a relatively stable imine salt, the subsequent hydrolysis requires harsh acidic conditions and extended heating, which can degrade sensitive functional groups and lower the overall yield.

  • Weinreb Amide: N-Methyl-N-methoxy-3-methoxybenzenepropanamide provides near-quantitative chemoselectivity, requiring only a slight stoichiometric excess of the Grignard reagent and mild aqueous workup to deliver the ketone in excellent yields[1][3].

Experimental Protocols

The following self-validating protocols detail the synthesis of the Weinreb amide and its subsequent conversion to the target ketone.

Protocol A: Synthesis of N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Causality Note: We utilize EDC·HCl and HOBt to form an active ester intermediate, which allows for mild amidation at room temperature without generating the harsh HCl byproducts associated with acid chloride routes. DIPEA is critical to liberate the free base of the N,O-dimethylhydroxylamine hydrochloride salt.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxybenzenepropanoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl, water, and brine to remove unreacted amine and urea byproducts.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield N-Methyl-N-methoxy-3-methoxybenzenepropanamide as a clear oil.

Protocol B: Grignard Addition for Targeted Ketone Synthesis

Causality Note: Maintaining the reaction at 0 °C is essential to maximize the stability of the bidentate metal chelate. Premature warming before the quench can lead to partial collapse and subsequent over-addition.

  • Preparation: Dissolve purified N-Methyl-N-methoxy-3-methoxybenzenepropanamide (1.0 equiv, 5 mmol) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask purged with argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Syringe in the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

  • Incubation: Stir the mixture at 0 °C for 2 hours. The formation of the stable cyclic chelate prevents further reaction[4].

  • Quenching: Crucial Step. While still at 0 °C, carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This mild acidic hydrolysis breaks the metal chelate and releases the ketone[2].

  • Extraction: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to isolate the pure ketone.

Workflow Step1 3-Methoxybenzene- propanoic Acid Step2 Activation (EDC/HOBt, DIPEA) Step1->Step2 Step3 Amidation (MeO(Me)NH·HCl) Step2->Step3 Step4 Purified Weinreb Amide Step3->Step4 Extraction & Chromatography Step5 Grignard Addition (THF, 0 °C) Step4->Step5 Step6 Aqueous Workup (NH4Cl) Step5->Step6 Chelate Formation Step7 Isolated Ketone Step6->Step7 Hydrolysis

Multi-step synthesis workflow from carboxylic acid to target ketone.

Conclusion

For the multi-step synthesis of ketones derived from 3-methoxybenzenepropanoic acid, N-Methyl-N-methoxy-3-methoxybenzenepropanamide is unequivocally the optimal intermediate. By leveraging the thermodynamic stability of a five-membered cyclic chelate, it bypasses the over-addition pitfalls of esters and acid chlorides, and avoids the harsh hydrolysis conditions required for nitriles. Implementing this Weinreb amide into drug development workflows ensures higher yields, simplified purifications, and robust scalability.

References

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange[Link]

  • Weinreb ketone synthesis Wikipedia [Link]

  • SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES” Texas Digital Library (TDL)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Operational & Safety Guide: Handling N-Methyl-N-methoxy-3-methoxybenzenepropanamide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a causality-driven frame...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling N-Methyl-N-methoxy-3-methoxybenzenepropanamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a causality-driven framework. N-Methyl-N-methoxy-3-methoxybenzenepropanamide is a specialized Weinreb amide utilized extensively in drug development. Its primary function is to serve as a highly controlled electrophile for the synthesis of ketones via Grignard or organolithium reagents[1][2].

Because the operational use of this compound inherently requires highly reactive, moisture-sensitive organometallics and flammable solvents, your safety and logistical plans must account for the entire reaction microenvironment, not just the isolated amide.

Chemical Profile & Mechanistic Context

Unlike standard esters or acid chlorides, which suffer from uncontrolled over-addition when reacted with organometallic reagents, this Weinreb amide forms a stable, five-membered chelated intermediate[1]. This chelation halts the reaction at the tetrahedral stage, preventing the formation of tertiary alcohols[2].

Table 1: Physicochemical Properties & Hazard Summary

Parameter Value / Specification
Chemical Name N-Methyl-N-methoxy-3-methoxybenzenepropanamide
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Storage Temperature 2 – 8 °C (Recommended for long-term stability)
GHS Hazard Categories Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE (Cat 3)

| Typical Reaction Temp | 0 °C to -78 °C (During organometallic addition) |

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) is your last line of defense. The selection below is dictated by the specific chemical properties of the Weinreb amide and the reactive conditions required for its use[3][4].

  • Eye/Face Protection: ANSI Z87.1-certified safety goggles are mandatory[5].

    • Causality: The amide powder causes serious eye irritation. Furthermore, the subsequent addition of Grignard reagents poses a severe splash hazard due to rapid gas evolution if trace moisture is present. A face shield must be worn over goggles during the organometallic transfer[4].

  • Skin/Body Protection: Flame-Resistant (FR) Lab Coat and long pants[4].

    • Causality: While the amide itself is a stable organic intermediate, its primary utility involves highly flammable solvents (e.g., anhydrous THF) and pyrophoric/water-reactive organometallics[2]. An FR coat prevents catastrophic burns in the event of a solvent flash fire.

  • Hand Protection: Double-gloving with heavy-duty Nitrile, or Butyl Rubber for bulk solvent handling[5].

    • Causality: Nitrile provides adequate incidental splash protection against the amide solid[4]. However, THF rapidly permeates nitrile; thus, if handling large volumes of the reaction solvent, butyl rubber or Silver Shield gloves are required to prevent transdermal solvent absorption[5].

  • Respiratory Protection: Chemical Fume Hood.

    • Causality: Amide powders can cause respiratory tract irritation if inhaled[6]. The fume hood also safely exhausts flammable vapors from the reaction solvents and volatile byproducts generated during the quench.

Standard Operating Procedure (SOP): Organometallic Addition

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to confirm safety and chemical success[7].

Step 1: System Purging & Anhydrous Setup

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of inert gas (Nitrogen or Argon).

  • Causality: Organometallic reagents react violently with atmospheric moisture, destroying the reagent and creating a fire hazard.

  • Self-Validation: A perfectly dry flask will maintain a positive pressure of inert gas without internal condensation.

Step 2: Substrate Preparation

  • Action: Dissolve N-Methyl-N-methoxy-3-methoxybenzenepropanamide in anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.

  • Causality: Lowering the temperature controls the exothermic nature of the subsequent nucleophilic addition[2].

Step 3: Organometallic Addition

  • Action: Using a dry, inert syringe, add the Grignard reagent (e.g., isopropylmagnesium chloride) dropwise over 15-30 minutes[7].

  • Causality: Dropwise addition prevents localized heating and thermal runaway.

  • Self-Validation: The reaction mixture should remain homogenous without violent boiling. Excessive gas evolution indicates the presence of moisture (quenching the Grignard) rather than successful nucleophilic addition.

Step 4: Chelate Stabilization

  • Action: Allow the reaction to stir for 1-2 hours at 0 °C to room temperature.

  • Causality: The intermediate is stabilized by the chelation of the magnesium atom by the carbonyl and methoxy oxygen atoms. This stable 5-membered ring prevents the collapse of the intermediate, effectively halting over-addition[1][2].

Step 5: Acidic Quench & Isolation

  • Action: Carefully add 2.0 M aqueous HCl or saturated NH₄Cl as a single portion[7]. Extract the aqueous layer with ethyl acetate.

  • Causality: The acid protonates the intermediate, breaking the magnesium chelate and forcing the tetrahedral intermediate to collapse, yielding the target ketone[2].

  • Self-Validation: The separation of a distinct aqueous and organic phase, along with the cessation of mild effervescence, visually confirms the complete destruction of the intermediate and unreacted organometallics.

Operational Workflow Diagram

WeinrebWorkflow Step1 1. Anhydrous Setup (Schlenk Line / N2) Step2 2. Dissolve Weinreb Amide in Anhydrous THF Step1->Step2 Step3 3. Dropwise Addition of Organometallic (0°C) Step2->Step3 Step4 4. Formation of Stable 5-Membered Chelate Step3->Step4 Step5 5. Acidic Quench (aq. HCl or NH4Cl) Step4->Step5 Step6 6. Collapse to Ketone & Phase Extraction Step5->Step6

Workflow for the synthesis of ketones from N-Methyl-N-methoxy-3-methoxybenzenepropanamide.

Spill Management & Waste Disposal Plan

Spill Management:

  • Solid Amide Spills: Sweep up using non-sparking tools and place in a compatible hazardous waste container. Avoid generating airborne dust[6].

  • Reaction Mixture Spills (Active Organometallics): If a spill occurs containing unquenched Grignard reagent, do not use water . Smother the spill with dry sand or a Class D fire extinguisher powder. Carefully quench the absorbed mixture with a non-polar proton source (like isopropanol) before final cleanup[8].

Waste Disposal:

  • Aqueous Waste: The aqueous quench layer contains magnesium salts and amine hydrochlorides. Dispose of this in designated aqueous hazardous waste carboys.

  • Organic Waste: Segregate solvents strictly. If halogenated solvents (like DCM) were used during extraction, the waste must be routed to Halogenated Organic Waste. Pure THF/Ethyl Acetate mixtures must be routed to Non-Halogenated Organic Waste.

References

  • Converting Amides to Aldehydes and Ketones , Chemistry Steps,[Link]

  • Organic Syntheses Procedure: Weinreb Amide , Organic Syntheses, [Link]

  • Weinreb ketone synthesis , Wikipedia,[Link]

  • Personal Protective Equipment Requirements for Laboratories , NC State University Environmental Health and Safety, [Link]

  • Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA),[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide , Lab Manager, [Link]

Sources

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